molecular formula C10H10N2S B060389 (2-Phenyl-1,3-thiazol-4-yl)methylamine CAS No. 165736-03-8

(2-Phenyl-1,3-thiazol-4-yl)methylamine

Cat. No.: B060389
CAS No.: 165736-03-8
M. Wt: 190.27 g/mol
InChI Key: PMFCMLGAPHZRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-1,3-thiazol-4-yl)methylamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzylamine moiety linked to the 4-position of a 2-phenylthiazole core, a privileged scaffold known for its diverse biological activities. Its primary research value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and probes for neurological targets. The amine functional group provides a critical handle for further derivatization via amide bond formation, reductive amination, or urea synthesis, enabling researchers to rapidly generate compound libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFCMLGAPHZRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353055
Record name (2-phenyl-1,3-thiazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165736-03-8
Record name (2-phenyl-1,3-thiazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-phenyl-1,3-thiazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (2-Phenyl-1,3-thiazol-4-yl)methylamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenyl-1,3-thiazol-4-yl)methylamine is a heterocyclic organic compound featuring a core thiazole ring substituted with a phenyl group at the 2-position and a methylamine group at the 4-position. This unique structural arrangement makes it a valuable building block and key intermediate in medicinal chemistry and pharmaceutical research.[1] Its potential biological activities, including antimicrobial, antioxidant, and anticancer properties, have positioned it as a compound of interest for developing novel therapeutic agents and constructing diverse chemical libraries for high-throughput screening.[1] This document provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, and its significance in scientific research.

Chemical Structure and Identification

The fundamental structure consists of a five-membered thiazole ring containing both sulfur and nitrogen, which is attached to a phenyl ring and a side chain containing a primary amine.

Caption: Core structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (2-Phenyl-1,3-thiazol-4-yl)methanamine
CAS Number 165736-03-8[1][2]
Molecular Formula C₁₀H₁₀N₂S[1][2]
Molecular Weight 190.26 g/mol [1][2]
Synonyms 4-(Aminomethyl)-2-phenyl-1,3-thiazole; (2-Phenylthiazol-4-yl)methylamine[1][2]

| InChI | InChI=1/C10H10N2S/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2[1] |

Physicochemical and Safety Data

A summary of the known physical, chemical, and safety properties is provided below. Note that some values are predicted based on computational models.

Table 2: Physicochemical Properties

Property Value
Boiling Point 118-122 °C (at 0.01 mmHg)[1][2]
Flash Point 167.4 °C[1]
Density (Predicted) 1.208 ± 0.06 g/cm³[2]

| pKa (Predicted) | 7.51 ± 0.29[2] |

Table 3: Safety and Hazard Information

Category Information
GHS Signal Word Danger[2]
Hazard Codes C (Corrosive), Xi (Irritant)[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage[2]
Risk Statements R34: Causes burns; R36/37/38: Irritating to eyes, respiratory system and skin[1][2]

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S36/37/39: Wear suitable protective clothing, gloves and eye/face protection; S45: In case of accident or if you feel unwell, seek medical advice immediately[1][2] |

Synthesis and Reactivity

While specific experimental protocols for this compound are not widely published, a logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For this target molecule, thiobenzamide and a protected 3-halo-1-aminopropanone derivative would be suitable starting materials.

G Proposed Synthetic Workflow start Starting Materials: - Thiobenzamide - 1,3-Dihalopropan-2-one step1 Reaction 1: Nucleophilic Substitution (e.g., with Sodium Azide) start->step1 intermediate1 Intermediate: 1-Azido-3-halopropan-2-one step1->intermediate1 Forms azide intermediate step2 Reaction 2: Hantzsch Thiazole Synthesis Condensation with Thiobenzamide intermediate1->step2 intermediate2 Intermediate: 4-(Azidomethyl)-2-phenyl-1,3-thiazole step2->intermediate2 Forms thiazole ring step3 Reaction 3: Reduction of Azide (e.g., with H₂, Pd/C or LiAlH₄) intermediate2->step3 end_product This compound step3->end_product Yields final amine

Caption: Proposed workflow for the synthesis of the target compound.

The amine functional group makes the molecule a versatile intermediate for further derivatization, enabling the synthesis of a wide range of more complex structures for pharmaceutical screening.[1]

Experimental Protocols

The following is a representative, generalized protocol for the proposed synthesis of this compound via the Hantzsch synthesis pathway.

Disclaimer: This protocol is illustrative and based on standard organic chemistry principles. It has not been adapted from a specific cited publication for this exact molecule and must be optimized under controlled laboratory conditions by qualified personnel.

Objective: To synthesize this compound.

Materials:

  • Thiobenzamide

  • 1,3-Dichloroacetone

  • Sodium azide (NaN₃)

  • Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and safety equipment

Methodology:

  • Synthesis of 1-azido-3-chloropropan-2-one (Intermediate 1):

    • In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as acetone or DMF.

    • Add sodium azide (1.1 eq) portion-wise while stirring at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Perform an aqueous workup by partitioning between water and a nonpolar organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the crude azido-ketone intermediate. Use with caution as low molecular weight organic azides can be explosive.

  • Synthesis of 4-(azidomethyl)-2-phenyl-1,3-thiazole (Intermediate 2):

    • Dissolve thiobenzamide (1.0 eq) and the crude 1-azido-3-chloropropan-2-one (1.0 eq) in a polar protic solvent like ethanol.

    • Heat the mixture to reflux and stir for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel) to obtain the pure azidomethyl-thiazole intermediate.

  • Synthesis of this compound (Final Product):

    • Dissolve the purified 4-(azidomethyl)-2-phenyl-1,3-thiazole (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC for the disappearance of the azide intermediate.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification may be performed if necessary.

Biological and Pharmaceutical Relevance

This compound is a key precursor in drug discovery due to the established biological significance of the thiazole scaffold.[3][4] Its primary value lies in its utility as a building block for creating novel therapeutic agents.

G cluster_applications Potential Research & Development Applications Core This compound (Core Structure) Antimicrobial Antimicrobial Agents Core->Antimicrobial Inhibits microbial growth Anticancer Anticancer Therapeutics Core->Anticancer Targets tumor pathways Antioxidant Antioxidant Formulations Core->Antioxidant Scavenges free radicals Medicinal Medicinal Chemistry Libraries Core->Medicinal Building block for HTS

Caption: Logical relationships of the core structure to its applications.

  • Antimicrobial Research: The compound is utilized as an antimicrobial agent, with its structure enabling the inhibition of various microorganisms, offering potential solutions against antibiotic resistance.[1]

  • Anticancer Research: It is explored for its potential anti-cancer properties, where it may contribute to the development of new therapies by targeting mechanisms involved in tumor progression.[1]

  • Antioxidant Formulations: Its ability to scavenge free radicals makes it a valuable component in formulations designed to combat oxidative stress.[1]

  • Drug Discovery: As a versatile intermediate, it is used to generate diverse chemical libraries, which are essential for high-throughput screening to identify new lead compounds with therapeutic potential.[1]

Conclusion

This compound is a chemically significant molecule with a stable and reactive scaffold. Its established role as a synthetic intermediate and its potential bioactivities make it a compound of high interest for researchers in medicinal chemistry, drug discovery, and materials science. The availability of a plausible synthetic route and its versatile functional groups ensure its continued application in the pursuit of novel and effective therapeutic agents.

References

An In-depth Technical Guide on (2-Phenyl-1,3-thiazol-4-yl)methylamine (CAS Number: 165736-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenyl-1,3-thiazol-4-yl)methylamine, designated by CAS number 165736-03-8, is a heterocyclic amine featuring a core structure of a phenyl-substituted thiazole ring. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its versatile biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its synthesis, potential therapeutic applications, and underlying mechanisms of action. The information is curated to support researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is an organic compound with a molecular formula of C₁₀H₁₀N₂S and a molecular weight of 190.26 g/mol . The structure consists of a phenyl group at the 2-position of a 1,3-thiazole ring, with a methylamine substituent at the 4-position.

PropertyValue
CAS Number 165736-03-8
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
IUPAC Name This compound
Synonyms 4-(Aminomethyl)-2-phenyl-1,3-thiazole, C-(2-Phenyl-thiazol-4-yl)-methylamine, 2-Phenyl-4-thiazolemethanamine

Synthesis of 2-Phenylthiazole Derivatives

For the synthesis of the title compound, a plausible synthetic route would involve the use of a protected aminomethyl α-haloketone derivative in a Hantzsch reaction with thiobenzamide, followed by a deprotection step.

General Experimental Protocol for Hantzsch Thiazole Synthesis:

A common procedure for the synthesis of 2,4-disubstituted thiazoles is as follows:

  • An equimolar mixture of a substituted thioamide (e.g., thiobenzamide) and an appropriate α-haloketone is dissolved in a suitable solvent, such as absolute ethanol.

  • The reaction mixture is heated under reflux for several hours (typically 4-5 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The crude product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

G Thiobenzamide Thiobenzamide Cyclocondensation Cyclocondensation Thiobenzamide->Cyclocondensation alpha_haloketone α-Haloketone (with protected aminomethyl group) alpha_haloketone->Cyclocondensation Protected_Intermediate Protected this compound Cyclocondensation->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Biological Activities and Potential Therapeutic Applications

The 2-phenylthiazole scaffold is associated with a broad range of biological activities, suggesting potential therapeutic applications for its derivatives, including this compound.

Antimicrobial Activity

Derivatives of 2-phenyl-1,3-thiazole have demonstrated notable antibacterial and antifungal properties. While specific data for the title compound is not available, related structures exhibit significant activity.

Table 1: Antimicrobial Activity of Selected 2-Phenyl-1,3-Thiazole Derivatives

CompoundTest OrganismMIC (μg/mL)Reference
4-(hydroxyphenyl)-2-phenyl-1,3-thiazoleS. aureus150-200[1]
2-(hydroxyphenyl)-4-phenyl-1,3-thiazoleS. aureus125-150[1]
2-(hydroxyphenyl)-4-phenyl-1,3-thiazoleE. coli125-150[1]
2-(hydroxyphenyl)-4-phenyl-1,3-thiazoleA. niger125-150[1]

MIC: Minimum Inhibitory Concentration

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antifungal Mechanism of Action: CYP51 Inhibition

A key mechanism of action for the antifungal activity of some 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

G Compound 2-Phenylthiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 dependent Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Disruption leads to

Anticancer Activity

Several studies have highlighted the anticancer potential of 2-phenylthiazole derivatives against various cancer cell lines.

Table 2: Anticancer Activity of Selected 2-Phenylthiazole Derivatives

Compound Derivative ClassCell LineIC₅₀ (µM)Reference
Spiro-1,3,4-thiadiazoleRXF393 (Renal)7.01 ± 0.39[2]
Spiro-1,3,4-thiadiazoleLOX IMVI (Melanoma)9.55 ± 0.51[2]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativeA549 (Lung)~25-50[3]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocol for MTT Assay for Cytotoxicity:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity

The antioxidant potential of thiazole derivatives, particularly those containing phenolic moieties, has been investigated. These compounds can scavenge free radicals, which are implicated in various disease pathologies.

Table 3: Antioxidant Activity of a Phenolic Thiazole Derivative

CompoundAssayIC₅₀ (μg/mL)Reference
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenolDPPH63.11[4]

IC₅₀: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl

Experimental Protocol for DPPH Radical Scavenging Assay:

  • A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol).

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Future Perspectives

This compound represents a promising chemical entity for further investigation in drug discovery. Its core structure is a proven pharmacophore with diverse biological activities. Future research should focus on:

  • Standardized Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound to ensure compound purity and consistency for biological testing.

  • Comprehensive Biological Screening: Systematic evaluation of its antimicrobial, anticancer, and antioxidant activities to obtain quantitative data (MIC, IC₅₀ values) for the specific compound.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action for its various biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features that enhance potency and selectivity for specific biological targets.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this particular molecule is limited in the public domain, the extensive research on related 2-phenylthiazole derivatives provides a strong rationale for its further investigation as a lead compound in drug development programs. This technical guide summarizes the current knowledge base and provides a framework for future research endeavors aimed at unlocking the full therapeutic potential of this promising molecule.

References

An In-depth Technical Guide on (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, a representative synthetic protocol, and explores the well-documented biological activities and associated signaling pathways of the broader 2-phenylthiazole class of molecules.

Core Compound Specifications

This compound is a substituted thiazole with a phenyl group at the 2-position and a methylamine group at the 4-position. Its core specifications are summarized in the table below.

PropertyValue
Systematic Name This compound
CAS Number 165736-03-8
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.27 g/mol

Synthesis Methodology

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The initial step involves the reaction of thiobenzamide with a suitable α-haloketone, in this case, 1,3-dichloroacetone, to form the 2-phenyl-4-(chloromethyl)thiazole intermediate.

  • Reactants:

    • Thiobenzamide (1 equivalent)

    • 1,3-Dichloroacetone (1.1 equivalents)

  • Solvent:

    • Ethanol or a similar polar solvent.

  • Procedure:

    • Dissolve thiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add 1,3-dichloroacetone to the solution.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The solvent is then removed under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(chloromethyl)-2-phenyl-1,3-thiazole.

Step 2: Amination of 4-(Chloromethyl)-2-phenyl-1,3-thiazole

The final step is a nucleophilic substitution reaction where the chloromethyl group is converted to the desired methylamine group.

  • Reactants:

    • 4-(Chloromethyl)-2-phenyl-1,3-thiazole (1 equivalent)

    • Ammonia (in a suitable form, e.g., aqueous ammonia, or a solution in methanol) (large excess)

  • Solvent:

    • A polar solvent such as ethanol or methanol.

  • Procedure:

    • Dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole in ethanol in a sealed reaction vessel.

    • Add a large excess of the ammonia solution.

    • Heat the mixture and stir for several hours. The reaction progress should be monitored by TLC.

    • After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel to afford pure this compound.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amination Thiobenzamide Thiobenzamide Reaction1 + Thiobenzamide->Reaction1 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Reaction1 Intermediate 4-(Chloromethyl)-2-phenyl-1,3-thiazole Reaction1->Intermediate Reflux in Ethanol Reaction2 + Intermediate->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Final_Product This compound Reaction2->Final_Product Nucleophilic Substitution

A representative workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited, the broader class of 2-phenylthiazole compounds has been extensively studied, revealing significant potential as anticancer and antifungal agents.[1]

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many 2-phenylthiazole derivatives have demonstrated potent anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[1] One of the most critical pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[1] Inhibition of this pathway by 2-phenylthiazole compounds can lead to cell cycle arrest and apoptosis in cancer cells.[1]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by 2-phenylthiazole derivatives.
Antifungal Activity: Inhibition of CYP51

Certain 2-phenylthiazole derivatives have been identified as potent antifungal agents. Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterols and ultimately compromising the integrity of the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->CYP51 Inhibition

Inhibition of CYP51 in the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Data Summary

The following table summarizes the key data related to this compound and the general class of 2-phenylthiazoles.

Data PointDescription
Molecular Weight 190.27 g/mol
Chemical Formula C₁₀H₁₀N₂S
Key Synthetic Method Hantzsch Thiazole Synthesis followed by amination
Primary Anticancer Target Pathway PI3K/Akt/mTOR
Primary Antifungal Target Lanosterol 14α-demethylase (CYP51)

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The 2-phenylthiazole core is a versatile scaffold for the development of novel anticancer and antifungal agents. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and development. The synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers in this field.

References

(2-Phenyl-1,3-thiazol-4-yl)methylamine: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document provides a comprehensive overview of the potential mechanisms of action for (2-Phenyl-1,3-thiazol-4-yl)methylamine. Due to limited direct research on this specific molecule, the information presented is largely based on studies of structurally related 2-phenylthiazole derivatives. The mechanisms described herein should be considered potential or proposed for the target compound and are intended to guide further research.

Introduction

The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] As a member of this class, this compound holds significant promise for therapeutic applications. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound, drawing upon the extensive research conducted on its analogs. The primary audiences for this document are researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and guide future investigations into this class of molecules.

The diverse biological activities associated with 2-phenylthiazole derivatives, including anticancer, antifungal, antimicrobial, and anticonvulsant effects, suggest that these compounds can interact with multiple molecular targets.[2][3][4][5] This guide will delve into the most prominently reported mechanisms, providing quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Potential Mechanisms of Action

The biological activity of this compound and its derivatives can be broadly categorized into four main areas: anticancer, antifungal, antimicrobial, and anticonvulsant activities. Each of these is associated with distinct molecular mechanisms.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of 2-phenylthiazole derivatives against various cancer cell lines.[6][7][8] The proposed mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Several studies have identified protein kinases as key targets for 2-phenylthiazole derivatives. These enzymes play a crucial role in cell cycle progression, proliferation, and survival.

  • Aurora Kinase Inhibition: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[9] Inhibition of these kinases leads to defects in mitosis, resulting in polyploidy and ultimately cell death.[9]

  • p38 MAP Kinase Inhibition: Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to inhibit p38 MAP kinase, a key enzyme in the inflammatory response and cellular stress.[10] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[10]

  • KDR Kinase Inhibition: N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent and selective inhibitors of KDR (VEGFR-2) kinase, a key regulator of angiogenesis.[11]

Some phthalimide derivatives incorporating a 1,3-thiazole moiety have been shown to induce apoptosis in cancer cells.[8] This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Recent studies have proposed that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects through the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[12]

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesVarious cancer cell linesPotent cytotoxic agents[9]
1,3-Thiazole incorporated phthalimide derivativesMCF-7 (Breast)0.2[8]
1,3-Thiazole incorporated phthalimide derivativesMDA-MB-468 (Breast)0.6[8]
1,3-Thiazole incorporated phthalimide derivativesPC-12 (Pheochromocytoma)0.43[8]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivativesHT-29 (Colon)33.67[13]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivativesPC-3 (Prostate)64.46[13]
Imidazo[2,1-b]thiazole derivativesMDA-MB-231 (Breast)1.4[5]
Imidazo[2,1-b]thiazole derivativesHepG2 (Liver)22.6[5]
Antifungal Activity

The antifungal properties of 2-phenylthiazole derivatives are well-documented, with a clearly defined mechanism of action for many compounds in this class.[3][14][15]

The primary mechanism of antifungal action for many azole and thiazole-containing compounds is the inhibition of lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[3]

Compound ClassFungal StrainMIC (µg/mL)Reference
2-phenylthiazole CYP51 inhibitorsCandida albicans1-16[3]
(4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivativesCandida parapsilosis1.23[15]
Antimicrobial Activity

The antimicrobial activity of 2-phenylthiazole derivatives is attributed to several mechanisms that disrupt essential bacterial processes.

Some phenylthiazole pyrimidindiamine derivatives exhibit potent antibacterial activity by disrupting the bacterial cell membrane or inhibiting cell wall synthesis.[1] This mechanism is particularly effective against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][16]

Derivatives of 2-phenylthiazole have been identified as inhibitors of Sortase A (SrtA), a bacterial enzyme responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria.[17] Inhibition of SrtA can reduce bacterial virulence and adhesion.[17]

The lipophilicity of some 2-amino-4-phenylthiazole derivatives is thought to contribute to their antimicrobial activity by enhancing their permeability into bacterial and fungal cells.[2]

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-phenylthiazole SrtA inhibitorsS. aureus16[17]
Anticonvulsant Activity

Certain 2-phenylthiazole derivatives have demonstrated anticonvulsant properties, suggesting their potential as central nervous system (CNS) active agents.

The anticonvulsant effects of these compounds are likely mediated through the modulation of ion channels. While the exact targets are not fully elucidated for all derivatives, some evidence points towards:

  • Nicotinic Acetylcholine Receptors: Computational studies of some benzothiazole derivatives with anticonvulsant activity have shown potential interactions with nicotinic acetylcholine ion-gated receptors.[18][19]

  • Zinc-Activated Channel (ZAC) Antagonism: A study on N-(thiazol-2-yl)-benzamide analogs, which share structural similarities with the 2-phenylthiazole class, identified them as the first selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanisms of action of 2-phenylthiazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol is suitable for determining the IC50 values of compounds against kinases such as Aurora Kinase or p38 MAP Kinase.

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, p38α)

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer

    • Test compound (e.g., this compound) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • To the wells of a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase and substrate mixture to all wells except the negative control.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, is used to determine the antifungal susceptibility of a compound.

  • Materials:

    • Fungal strain (e.g., Candida albicans)

    • RPMI-1640 medium

    • Test compound dissolved in DMSO

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

    • Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium.

    • Inoculate each well with the fungal suspension. Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.

In Vivo Anticonvulsant Maximal Electroshock (MES) Test

This is a standard preclinical model to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

  • Materials:

    • Male Swiss mice (20-25 g)

    • Test compound formulated for intraperitoneal (i.p.) administration

    • Vehicle control

    • Electroshock apparatus with corneal electrodes

  • Procedure:

    • Administer the test compound or vehicle to the mice via i.p. injection.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The primary endpoint is the protection against tonic hindlimb extension.

    • Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals).

Visualizations

Signaling Pathways

p38_MAPK_pathway stress Environmental Stress / Inflammatory Cytokines MKK3_6 MKK3/6 stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates downstream Downstream Targets (e.g., Transcription Factors) p38->downstream phosphorylates response Inflammatory Response (e.g., TNF-α production) downstream->response inhibitor This compound (Proposed) inhibitor->p38

Caption: Proposed inhibition of the p38 MAP Kinase signaling pathway.

aurora_kinase_pathway cell_cycle Cell Cycle Progression (G2/M Phase) aurora_ab Aurora A/B Kinases cell_cycle->aurora_ab activates histone_h3 Histone H3 aurora_ab->histone_h3 phosphorylates apoptosis Apoptosis aurora_ab->apoptosis inhibition leads to mitosis Proper Mitotic Progression histone_h3->mitosis inhibitor This compound (Proposed) inhibitor->aurora_ab

Caption: Proposed inhibition of Aurora Kinase signaling leading to apoptosis.

Experimental Workflows

kinase_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_compound Prepare Compound Dilutions add_reagents Add Reagents to Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->add_reagents incubate Incubate (30°C, 60 min) add_reagents->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Detection Reagent add_adpglo->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calc_ic50 Calculate IC50 read_luminescence->calc_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

mic_workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions Prepare Compound Serial Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate (35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visual or OD) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound, as a representative of the 2-phenylthiazole class of compounds, exhibits significant therapeutic potential across a range of applications, including oncology, infectious diseases, and neurology. While direct experimental data on this specific molecule is limited, the extensive research on its analogs provides a strong foundation for understanding its potential mechanisms of action. These mechanisms are diverse and include the inhibition of key enzymes such as protein kinases and CYP51, the disruption of microbial cell integrity, and the modulation of ion channels.

The quantitative data and experimental protocols presented in this guide offer a framework for future research aimed at elucidating the precise molecular targets and signaling pathways of this compound. Further investigation, including head-to-head comparative studies with its more extensively characterized derivatives, will be crucial in fully defining its pharmacological profile and advancing its potential clinical applications. The versatility of the 2-phenylthiazole scaffold suggests that with further optimization, this compound and its future analogs could lead to the development of novel and effective therapeutic agents.

References

(2-Phenyl-1,3-thiazol-4-yl)methylamine and its Analogs: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the biological activities associated with the 2-phenyl-1,3-thiazole scaffold. Direct experimental data for "(2-Phenyl-1,3-thiazol-4-yl)methylamine" is limited in publicly available scientific literature. Therefore, this guide focuses on the activities of structurally related 2-phenylthiazole and aminothiazole derivatives to provide insights into its potential biological profile for researchers, scientists, and drug development professionals.

Executive Summary

The 2-phenyl-1,3-thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this structure have been extensively investigated and have shown significant potential as antifungal, anticancer, and anticonvulsant agents. This technical guide summarizes the key biological activities, presents quantitative data for representative compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Key Biological Activities

The primary biological activities reported for 2-phenylthiazole derivatives include:

  • Antifungal Activity: Primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5][6] Disruption of this pathway leads to a fungistatic or fungicidal effect.[7][8]

  • Anticancer Activity: These compounds exhibit cytotoxicity against various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[9][10][11][12][13][14][15][16][17]

  • Anticonvulsant Activity: Certain 2-phenylthiazole analogs have demonstrated protective effects in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[18][19][20][21][22]

  • Antimicrobial Activity: Beyond fungi, some derivatives have shown inhibitory activity against various bacterial strains.[23][24][25]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2-phenylthiazole derivatives from various studies.

Antifungal Activity
CompoundFungal StrainMIC (µg/mL)Reference
2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a)Candida albicans7.81[26]
2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e)Candida albicans3.9[26]
(4-phenyl-1,3-thiazol-2-yl)hydrazine (31C)Candida albicans SC53140.0625[7][8]
(4-phenyl-1,3-thiazol-2-yl)hydrazine (31C)Various pathogenic fungi0.0625 - 4[7][8]
2-hydrazinyl-thiazole derivative (7a)Candida albicans3.9[4]
2-hydrazinyl-thiazole derivative (7b)Candida albicans3.9[4]
2-hydrazinyl-thiazole derivative (7c)Candida albicans3.9[4]
Fluconazole (Reference)Candida albicans15.62[4][26]
Anticancer Activity
Compound Class/DerivativeCancer Cell Line(s)IC50Target/PathwayReference
Phenylthiazolyl-7-azaindole derivative~60 human cancer cell linesµM to nM rangeCDK1[27]
Thiazole derivative (18)A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75 µMPI3K/Akt/mTOR[9]
Benzothiazole derivative (19)MCF-7, U87 MG, A549, HCT1160.30 - 0.45 µMPI3K/mTORC1[9]
Thiazole-coumarin hybrid (6a)MCF-7, HCT-116, HepG2Not specifiedEGFR, PI3K/mTOR[11]
Thiazole derivative (3b)Leukemia HL-60(TB)PI3Kα: 0.086 µM, mTOR: 0.221 µMPI3Kα/mTOR[10]
3-nitrophenylthiazolyl derivative (4d)MDA-MB-2311.21 µMVEGFR-2[14]
Thiazole carboxamide (51am)MKN-45Not specifiedc-Met[28]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Mice are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a predetermined time, a supramaximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this component.

This test is a model for myoclonic and absence seizures.

  • Animal Model: Mice are typically used.

  • Compound Administration: The test compound is administered as in the MES test.

  • Induction of Seizure: A convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-Phenylthiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antifungal Antifungal Assay (MIC Determination) characterization->antifungal anticancer Anticancer Assay (MTT, etc.) characterization->anticancer anticonvulsant Anticonvulsant Screen (MES, scPTZ) characterization->anticonvulsant enzyme_inhibition Enzyme Inhibition Assays (CYP51, Kinases) antifungal->enzyme_inhibition anticancer->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) enzyme_inhibition->pathway_analysis antifungal_mechanism lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains thiazole 2-Phenylthiazole Derivative thiazole->cyp51 Inhibits anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_vegfr VEGFR-2 Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 angiogenesis Angiogenesis vegfr2->angiogenesis angiogenesis->proliferation thiazole 2-Phenylthiazole Derivative thiazole->pi3k Inhibits thiazole->vegfr2 Inhibits

References

The Discovery and Development of 2-Phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant and varied biological activities. Its unique structural features, including aromaticity, planarity, and the capacity for diverse non-covalent interactions, establish it as an exemplary backbone for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, key biological activities, and mechanisms of action of 2-phenylthiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Synthetic Methodologies

The synthesis of 2-phenylthiazole derivatives is primarily achieved through two versatile and prominent methods: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.

  • Hantzsch Thiazole Synthesis : This classical and widely utilized method involves the cyclocondensation of a thioamide, typically thiobenzamide, with an α-haloketone. The reaction proceeds via a condensation mechanism to form the thiazole ring. Its value lies in its simplicity and the accessibility of starting materials. Modifications to the α-haloketone and substitutions on the thiobenzamide enable the creation of a diverse library of 2-phenylthiazole derivatives.

  • Suzuki Cross-Coupling Reaction : The Suzuki coupling is a powerful technique for forming the carbon-carbon bond between a pre-existing thiazole ring and a phenyl group. This method is particularly useful for synthesizing derivatives where the phenyl group is introduced at a later stage, allowing for greater molecular diversity. For instance, a bromo-thiazole intermediate can be coupled with various phenylboronic acids to yield a range of 2-phenylthiazole compounds.

Synthesis_Workflow Start Starting Materials (e.g., α-haloketone, thioamide, 2-halothiazole, phenylboronic acid) Synthesis Chemical Synthesis - Hantzsch Reaction - Suzuki Coupling Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library 2-Phenylthiazole Derivative Library Characterization->Library Screening Biological Screening (e.g., MIC, IC50 Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Iterative Process Optimization->Synthesis Candidate Preclinical Candidate Optimization->Candidate

General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

Key Biological Activities and Quantitative Data

2-Phenylthiazole derivatives have demonstrated a broad spectrum of pharmacological activities. Below are summaries of their key therapeutic applications, supported by quantitative data.

A primary mechanism of action for many antifungal 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] Disruption of this pathway leads to the accumulation of toxic sterols and compromises cell membrane integrity, ultimately causing fungal cell death.[1]

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives

Compound Fungal Strain MIC (μg/mL) Reference
B9 C. albicans 1 [1]
B9 C. parapsilosis 2 [1]
B9 C. glabrata 4 [1]
SZ-C14 C. albicans 1-16 [1][2]
10c S. sclerotiorum EC50 = 4.90 [3]
10c B. cinerea EC50 = 7.57 [3]

| 10c | R. cerealis | EC50 = 7.84 |[3] |

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

The 2-phenylthiazole scaffold is present in numerous compounds exhibiting significant anticancer properties. These derivatives have shown cytotoxicity against a variety of cancer cell lines, with mechanisms often involving the induction of apoptosis and inhibition of key enzymes crucial for cancer progression.[1]

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
5b HT29 (Colon) 2.01 [4]
6d K563 (Leukemia) Comparable to Dasatinib [5]
3-fluoro analog T47D, Caco-2, HT-29 < 10 µg/mL [6]
17d MRSA MIC = 0.0625 µg/mL [7]

| 17d | VISA | MIC = 0.0313 µg/mL |[7] |

IC50: Half maximal inhibitory concentration.

2-Phenylthiazole derivatives have also been investigated for their anti-inflammatory and antibacterial properties.[1] Anti-inflammatory effects can be mediated through the disruption of signaling pathways, such as the inhibition of myeloid differentiation primary response protein 88 (MyD88) homodimerization.[8] Antibacterial activity, particularly against Gram-positive bacteria, has been linked to the inhibition of enzymes like Sortase A (SrtA), which is vital for bacterial virulence.

Table 3: Anti-inflammatory and Antibacterial Activity

Compound Activity Target/Organism Metric (µg/mL) Reference
15d Anti-inflammatory MyD88 Inhibition In vivo activity shown [8]

| 33f | Antibacterial | S. aureus | MIC = 16 |[7] |

Signaling Pathways and Mechanisms of Action

Visualizing the complex biological pathways affected by 2-phenylthiazole derivatives is crucial for understanding their therapeutic potential.

Antifungal Mechanism: CYP51 Inhibition

Azole antifungals, including 2-phenylthiazole derivatives, target the CYP51 enzyme in the ergosterol biosynthesis pathway. The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of CYP51.[6] This binding event blocks the demethylation of lanosterol, a critical step in ergosterol production. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to growth inhibition and cell death.[6]

CYP51_Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of Toxic 14α-methylated sterols CYP51->ToxicSterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Inhibits DisruptedMembrane Disrupted Cell Membrane (Impaired Integrity) ToxicSterols->DisruptedMembrane Death Fungal Cell Death DisruptedMembrane->Death

Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Anti-inflammatory Mechanism: MyD88 Signaling Inhibition

MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response.[9] Upon activation by pathogen-associated molecular patterns (PAMPs), TLRs recruit MyD88, leading to its homodimerization. This event initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately activating transcription factors like NF-κB and AP-1.[3][9] These factors then drive the expression of pro-inflammatory cytokines. Certain 2-phenylthiazole derivatives can prevent the formation of the MyD88 homodimer, thereby blocking the entire downstream inflammatory cascade.[8]

MyD88_Inhibition PAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs->TLR Binds MyD88 MyD88 (Monomer) TLR->MyD88 Recruits MyD88_Dimer MyD88 Homodimer MyD88->MyD88_Dimer Dimerization IRAK IRAKs MyD88_Dimer->IRAK Inhibitor 2-Phenylthiazole Derivative Inhibitor->MyD88_Dimer Blocks TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB / AP-1 Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Expression NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Inhibition of the TLR/MyD88 signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field.

Protocol 1: Synthesis via Hantzsch Thiazole Reaction

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole.[10]

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware, magnetic stirrer, hot plate, Buchner funnel

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the collected solid on a watch glass at ambient temperature to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts using the broth microdilution method.[11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium, buffered with MOPS

  • Test compound (2-phenylthiazole derivative) and control drug (e.g., Fluconazole)

  • Sterile saline, DMSO (for dissolving compounds)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Antifungal Solutions: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in RPMI-1640 medium to twice the highest final concentration to be tested.

  • Inoculum Preparation: Culture the yeast strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[11]

  • Plate Preparation: Add 100 µL of RPMI-1640 to wells in columns 2 through 11 of a 96-well plate. Add 200 µL of the working antifungal solution to the wells in column 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and continue this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 3: Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][12]

Materials:

  • Human cancer cell lines (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2-phenylthiazole scaffold remains a highly versatile and valuable core in modern medicinal chemistry. Its synthetic accessibility through robust methods like the Hantzsch synthesis and Suzuki coupling allows for the generation of extensive compound libraries. These derivatives have consistently demonstrated potent and diverse biological activities, including antifungal, anticancer, and anti-inflammatory effects, by modulating key biological pathways. The continued exploration of structure-activity relationships, combined with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved 2-phenylthiazole-based therapeutic agents to address unmet medical needs.

References

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry. Its versatile nature, arising from unique electronic properties and synthetic accessibility, has cemented its role in the development of a multitude of therapeutic agents. Found in both natural products like vitamin B1 (thiamine) and a vast number of synthetic drugs, the thiazole moiety is associated with an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the thiazole scaffold, detailing its synthesis, summarizing quantitative biological data, outlining key experimental protocols, and visualizing its interaction with crucial signaling pathways.

Synthesis of the Thiazole Core: The Hantzsch Reaction and Beyond

The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4] This classical reaction involves the condensation of an α-haloketone with a thioamide, providing a straightforward route to a diverse array of substituted thiazoles.[2][4] Over the years, numerous modifications have been developed to improve yields and expand the substrate scope.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details a standard laboratory procedure for the synthesis of a fundamental thiazole derivative.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a round-bottom flask.[5]

  • Add methanol (5 mL) and a magnetic stir bar.[5]

  • Heat the mixture to a gentle reflux with stirring for 30 minutes.[5]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and stir.[5]

  • Collect the resulting precipitate by vacuum filtration.[5]

  • Wash the solid with cold deionized water and air dry.[5]

  • The crude product can be purified further by recrystallization from ethanol.

A Spectrum of Biological Activities

The thiazole scaffold is a versatile pharmacophore, with derivatives demonstrating efficacy across a wide range of therapeutic areas. The following sections provide quantitative data and experimental protocols for key biological activities.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[6][7][8][9] A notable mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[10][11][12]

Table 1: Anticancer Activity of Selected Thiazole Derivatives (IC₅₀ values)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[9]
HepG2 (Liver)7.26 ± 0.44[9]
4d MDA-MB-231 (Breast)1.21[11]
7a MCF-7 (Breast)4.75[13]
8 MCF-7 (Breast)3.36[13]
Compound V HT-29 (Colon)0.90[8]
Compound 14 MCF-7 (Breast)0.04[10]
HepG2 (Liver)0.18[10]
Compound 22 HepG2 (Liver)2.04 ± 0.06[5]
MCF-7 (Breast)1.21 ± 0.04[5]

The MTT assay is a standard colorimetric method to assess the in vitro cytotoxicity of compounds against cancer cell lines.[14][15][16]

Materials:

  • Cancer cell lines

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.[15]

  • Treat the cells with serial dilutions of the test thiazole compounds for a specified period (e.g., 48-72 hours).[14]

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14][16]

  • Add a solubilization buffer to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells, from which IC₅₀ values can be calculated.

Antimicrobial Activity

The thiazole nucleus is a fundamental component of numerous antimicrobial drugs.[2][17] Its derivatives have shown potent activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives (MIC values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Compound 6d Staphylococcus aureus50[18]
Streptococcus agalactiae25[18]
Compound 12 Staphylococcus aureus125[2]
Escherichia coli150[2]
Aspergillus niger125[2]
Compound 13 Staphylococcus aureus50[2]
Escherichia coli75[2]
Aspergillus niger50[2]
Compound 14 Staphylococcus aureus50[2]
Escherichia coli50[2]
Aspergillus niger50[2]
General Thiazole Derivatives Candida albicans0.008–7.81[19][20]
Benzothiazole Derivatives Escherichia coli12.5–200[1]
Staphylococcus aureus12.5–200[1]

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate liquid growth medium

  • Standardized microbial inoculum

Procedure:

  • Prepare serial twofold dilutions of the thiazole compounds in the wells of a microtiter plate containing the growth medium.[23]

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).[22]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.[24]

Anti-inflammatory Activity

Thiazole derivatives have also demonstrated significant anti-inflammatory properties, often by modulating key inflammatory pathways such as the NF-κB signaling cascade.[25][26]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of EdemaTime Point (hours)Reference
3c -Reported as better than standard3[25][26]
3a -Appreciable activity3[25][26]
3d -Appreciable activity3[25][26]
1 20096.314[26]
3 20099.694[26]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[3]

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Plethysmometer for paw volume measurement

Procedure:

  • Administer the test thiazole compound or vehicle control to the rats.[3]

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[3]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3]

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[23]

Elucidating Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which thiazole derivatives exert their effects is crucial for rational drug design. This often involves studying their impact on key cellular signaling pathways.

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->IKK Inhibits

Caption: Thiazole-mediated inhibition of the NF-κB signaling pathway.

Experimental Workflow

The discovery of novel thiazole-based drugs follows a logical and iterative workflow, from initial synthesis to lead optimization.

Drug_Discovery_Workflow Synthesis Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening SAR SAR Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A typical workflow for thiazole-based drug discovery and development.

Conclusion and Future Perspectives

The thiazole scaffold remains a highly fruitful area of research in medicinal chemistry. Its proven track record in approved drugs and the continuous discovery of novel derivatives with potent and diverse biological activities highlight its enduring importance. Future efforts will likely focus on the rational design of next-generation thiazole-based therapeutics with improved selectivity, reduced off-target effects, and novel mechanisms of action. The integration of computational chemistry, structural biology, and innovative synthetic methodologies will undoubtedly accelerate the journey of new thiazole-containing drug candidates from the laboratory to the clinic.

References

Potential Therapeutic Targets of the (2-Phenyl-1,3-thiazol-4-yl)methylamine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-Phenyl-1,3-thiazol-4-yl)methylamine core structure is a key pharmacophore in a class of synthetic compounds exhibiting a wide range of biological activities. This technical guide consolidates the existing research on the therapeutic potential of this scaffold, with a primary focus on its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK) and its associated downstream signaling pathways implicated in inflammation and oncology. Furthermore, this document details the antimicrobial and anticancer activities observed for various derivatives, presenting available quantitative data for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this promising class of molecules.

Introduction

The thiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds. When substituted with a phenyl group at the 2-position and a methylamine group at the 4-position, the resulting this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. Research has indicated that derivatives of this core structure possess potent anti-inflammatory, anticancer, and antimicrobial properties. This guide aims to provide an in-depth overview of the identified molecular targets and biological activities of this compound class.

Primary Therapeutic Target: p38 MAP Kinase

A significant body of evidence suggests that the 2-phenyl-1,3-thiazole scaffold is a potent inhibitor of p38 MAP kinase, a key enzyme in cellular signaling pathways that respond to stress and inflammatory cytokines.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The pathway is initiated by extracellular stimuli, which activate a cascade of protein kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade cluster_response Cellular Response Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., MK2, ATF-2) p38_MAPK->Downstream_Targets Phosphorylation Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Downstream_Targets->Inflammatory_Response Cancer_Progression Cancer Progression (Proliferation, Angiogenesis) Downstream_Targets->Cancer_Progression Inhibitor This compound Scaffold Inhibitor->p38_MAPK Inhibition

p38 MAP Kinase Signaling Pathway and Inhibition.
Mechanism of Inhibition

Derivatives of this compound act as ATP-competitive inhibitors of p38 MAP kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade. This inhibition leads to a reduction in the production of inflammatory mediators, making these compounds promising candidates for the treatment of inflammatory disorders.

Anticancer Activity

The anticancer potential of the 2-phenyl-1,3-thiazole scaffold has been investigated against various cancer cell lines. The observed cytotoxic effects are believed to be mediated, at least in part, through the inhibition of p38 MAP kinase, which can play a role in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various derivatives of the this compound scaffold. It is important to note that the specific substitutions on the core structure significantly influence the potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
K5 2-(4-chlorophenyl)pyridopyrimidinoneMCF-7119[1]
K5 2-(4-chlorophenyl)pyridopyrimidinoneHeLa15[1]
9 1,3,4-thiadiazole and 4-methylphenylHepG-21.61 µg/mL
10 1,3,4-thiadiazole and N-phenylcarboxamideHepG-21.98 µg/mL
2 4-methylthiazoleHepG-21.2
2 4-methylthiazoleMDA-MB-23126.8

Antimicrobial Activity

Various derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several derivatives against different microorganisms.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
12 2-(4-hydroxyphenyl)-4-phenylthiazoleS. aureus125-150
12 2-(4-hydroxyphenyl)-4-phenylthiazoleE. coli125-150
12 2-(4-hydroxyphenyl)-4-phenylthiazoleA. niger125-150
3e N-phenyl-4-(4-(thiazol-2-yl)phenyl)thiazol-2-amineGram-positive bacteria31.25
3e N-phenyl-4-(4-(thiazol-2-yl)phenyl)thiazol-2-amineCandida strains7.81
4b-12b N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amineVarious bacteria4-64[2]

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against p38 MAP kinase using a luminescent assay format, such as the ADP-Glo™ Kinase Assay.

p38_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 384-well Plate (Inhibitor, Enzyme, Substrate/ATP) Prepare_Reagents->Reaction_Setup Incubation_1 Incubate at Room Temperature (e.g., 60 minutes) Reaction_Setup->Incubation_1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo_Reagent Incubation_2 Incubate at Room Temperature (e.g., 40 minutes) Add_ADP_Glo_Reagent->Incubation_2 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Kinase_Detection_Reagent Incubation_3 Incubate at Room Temperature (e.g., 30 minutes) Add_Kinase_Detection_Reagent->Incubation_3 Read_Luminescence Read Luminescence Incubation_3->Read_Luminescence Data_Analysis Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End mic_assay_workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubation Incubate Plate (e.g., 37°C for 18-24 hours) Inoculate_Plate->Incubation Read_Results Visually Inspect for Microbial Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Commercial Availability and Synthetic Routes for (2-Phenyl-1,3-thiazol-4-yl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways for the key chemical intermediate, (2-Phenyl-1,3-thiazol-4-yl)methylamine (CAS No. 165736-03-8). This compound is of significant interest in medicinal chemistry and drug discovery as a building block for various therapeutic agents. This document summarizes publicly available data on suppliers, outlines a detailed experimental protocol for a plausible synthetic route, and provides visualizations to clarify the procurement and synthesis workflows.

Commercial Availability

Supplier/PlatformCAS NumberMolecular FormulaMolecular WeightNotes
ChemicalBook[1]165736-03-8C₁₀H₁₀N₂S190.26 g/mol Lists multiple synonyms and basic physical properties. Acts as a directory for various global suppliers.
LookChem165736-03-8C₁₀H₁₀N₂S190.26 g/mol Provides basic information and lists various suppliers, though direct purchasing information is limited.
Matrix Scientific[2]1047620-81-4 (HCl salt)C₁₀H₁₁ClN₂SNot ApplicableOffers the hydrochloride salt of a positional isomer, [(2-Phenyl-1,3-thiazol-5-yl)methyl]amine. Custom synthesis services may be available for the target compound.
1stsci.com1803572-21-5 (related derivative)C₁₂H₁₅ClN₂S254.78 g/mol Lists a related derivative, 2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride, indicating capabilities in synthesizing similar scaffolds.
Chem-Impex90916-45-3 (positional isomer)C₁₀H₁₀N₂S190.27 g/mol Lists a positional isomer, (4-Phenyl-thiazol-2-yl)methylamine, with purity ≥ 94% (HPLC).

Note: The availability of the exact compound this compound can be limited, and custom synthesis may be a viable option for obtaining specific quantities and purities.

Synthetic Routes and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the initial formation of the 2-phenylthiazole core via the Hantzsch thiazole synthesis, followed by functional group manipulation at the 4-position to introduce the aminomethyl group. A plausible and efficient route involves the conversion of a 4-halomethyl or 4-hydroxymethyl intermediate to the final amine. The Gabriel synthesis is a well-established method for the conversion of primary alkyl halides to primary amines and is suitable for this transformation to avoid over-alkylation.

Proposed Synthetic Pathway

A logical synthetic approach would proceed as follows:

  • Hantzsch Thiazole Synthesis: Reaction of thiobenzamide with a 1,3-dicarbonyl compound or an α-haloketone to form the 2-phenyl-1,3-thiazole ring. For the target molecule, using 1,3-dichloroacetone would yield 4-(chloromethyl)-2-phenyl-1,3-thiazole.

  • Gabriel Synthesis: The resulting 4-(chloromethyl)-2-phenyl-1,3-thiazole can then be reacted with potassium phthalimide.

  • Hydrolysis: Subsequent hydrolysis of the phthalimide group, typically using hydrazine, yields the desired primary amine, this compound.

Detailed Experimental Protocol: Synthesis of this compound via Gabriel Synthesis

This protocol describes the conversion of 4-(chloromethyl)-2-phenyl-1,3-thiazole to the target amine.

Step 1: Synthesis of N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide

  • Materials:

    • 4-(Chloromethyl)-2-phenyl-1,3-thiazole

    • Potassium phthalimide

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq) in anhydrous DMF.

    • Add potassium phthalimide (1.1 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • The solid precipitate of N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Materials:

    • N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Suspend the N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide (1.0 eq) obtained from the previous step in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.

    • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Logical Workflow for Procurement or Synthesis

The following diagram illustrates the decision-making process for a researcher requiring this compound.

Procurement and Synthesis Workflow start Requirement for This compound check_commercial Check Commercial Availability start->check_commercial is_available Is it readily available with desired specs (purity, quantity)? check_commercial->is_available purchase Purchase from Supplier is_available->purchase Yes consider_synthesis Consider In-house Synthesis is_available->consider_synthesis No end_purchase Compound Obtained purchase->end_purchase synthesis_pathway Select Synthetic Pathway consider_synthesis->synthesis_pathway procure_reagents Procure Starting Materials synthesis_pathway->procure_reagents execute_synthesis Execute Synthesis Protocol procure_reagents->execute_synthesis purify Purify and Characterize Final Product execute_synthesis->purify end_synthesis Compound Obtained purify->end_synthesis

Procurement and Synthesis Decision Workflow.
Proposed Synthetic Pathway Diagram

The following diagram outlines the key steps in the proposed synthesis of this compound.

Synthetic Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Hydrolysis thiobenzamide Thiobenzamide intermediate1 4-(Chloromethyl)-2-phenyl-1,3-thiazole thiobenzamide->intermediate1 + dichloroacetone 1,3-Dichloroacetone dichloroacetone->intermediate1 intermediate2 N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide intermediate1->intermediate2 + (DMF) potassium_phthalimide Potassium Phthalimide potassium_phthalimide->intermediate2 final_product This compound intermediate2->final_product + (Ethanol) hydrazine Hydrazine Hydrate hydrazine->final_product

Proposed Synthesis of this compound.

References

An In-depth Technical Guide on the Safety and Handling of (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Phenyl-1,3-thiazol-4-yl)methylamine (CAS No. 165736-03-8), a key intermediate in pharmaceutical research and drug development.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are corrosive effects and irritation.[2]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Danger[2]

Hazard Codes: C, Xi (Corrosive, Irritant)[2]

Risk Statements: 34, 36/37/38[2]

Hazard ClassCategoryGHS Code
Skin Corrosion/Irritation1BH314
Serious Eye Damage/Irritation1H314
Skin Irritation2H315
Serious Eye Damage/Eye Irritation2H319
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335
Hazardous to the aquatic environment, long-term hazard1H410

Data compiled from multiple safety data sheets.[2]

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Remove and wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3] If you feel unwell, call a POISON CENTER or doctor.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth and then drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Use only in a well-ventilated area, such as a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in the original container.

  • Store locked up.

  • Recommended storage temperature can be found on the product label.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC10H10N2S[2]
Molecular Weight190.26 g/mol [2]
Boiling Point118-122 °C at 0.01 mm Hg[2]
Density1.208 ± 0.06 g/cm3 (Predicted)[2]
pKa7.51 ± 0.29 (Predicted)[2]

Experimental Protocols

General Synthesis of Thiazole Derivatives (Illustrative Example):

A common route to synthesize 2-amino-4-phenyl-1,3-thiazole derivatives involves the reaction of a ketone with a thiourea derivative.[5] For instance, the reaction of acetophenone with thiourea in the presence of a halogenating agent like iodine can yield 2-amino-4-phenylthiazole. Further modifications can then be made to the amino group or the thiazole ring.

Illustrative Workflow for Thiazole Synthesis:

G Start Starting Materials (e.g., α-haloketone, Thioamide) Reaction Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Reaction Reaction Conditions Intermediate Thiazole Derivative Reaction->Intermediate Formation of Thiazole Ring Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of thiazole derivatives.

Biological Activity and Signaling Pathways

This compound and related thiazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. They have been investigated for their potential as:

  • Antimicrobial agents: Thiazole derivatives have shown activity against various bacteria and fungi.[1][5]

  • Anticancer agents: Some thiazole compounds are explored for their potential to inhibit tumor growth.[1]

  • Antioxidants: The thiazole structure can contribute to free radical scavenging activity.[1]

  • Antihyperglycemic agents: Certain thiazolidinone derivatives, which contain a thiazole-like core, have demonstrated antidiabetic properties.[6][7]

The precise signaling pathways modulated by this compound are not explicitly detailed in the provided search results. However, based on the broad activities of thiazole derivatives, it can be hypothesized that they may interact with various cellular targets.

Hypothesized Signaling Pathway Involvement:

G cluster_0 Potential Cellular Effects Compound This compound Target Cellular Targets (e.g., Enzymes, Receptors) Compound->Target Binding/Interaction Pathway Signaling Pathways (e.g., Kinase Cascades, Metabolic Pathways) Target->Pathway Modulation Response Biological Response (e.g., Antimicrobial, Anticancer) Pathway->Response Leads to

Caption: Hypothesized mechanism of action for thiazole derivatives.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust laboratory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Purification of (2-Phenyl-1,3-thiazol-4-yl)methylamine from Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenyl-1,3-thiazol-4-yl)methylamine is a valuable building block in medicinal chemistry, utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is explored for potential antimicrobial, antioxidant, and anticancer properties.[1] The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound from a typical reaction mixture, focusing on common laboratory techniques such as recrystallization and column chromatography.

Synthesis and Potential Impurities

The synthesis of this compound and its derivatives often employs the Hantzsch thiazole synthesis.[2] A common route involves the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with a thioamide derivative. Subsequent functional group manipulations would lead to the target methylamine.

Potential impurities in the reaction mixture may include:

  • Unreacted starting materials: Such as thiobenzamide and 1-bromo-3-aminopropan-2-one or related precursors.

  • Side products: Arising from incomplete reactions or alternative reaction pathways.

  • Reagents and catalysts: From the synthesis steps.

A thorough purification is therefore essential to isolate the desired product with high purity.

Purification Strategies

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below are protocols for the most common and effective techniques for purifying this compound.

Experimental Workflow

crude_mixture Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction) crude_mixture->workup concentrated_crude Concentrated Crude Product workup->concentrated_crude purification_choice Choice of Purification concentrated_crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid crude, thermally stable column_chromatography Column Chromatography purification_choice->column_chromatography Oily crude or complex mixture hplc Preparative HPLC (for high purity) purification_choice->hplc High purity required pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product hplc->pure_product analysis Purity Analysis (e.g., NMR, LC-MS) pure_product->analysis

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent is identified. For thiazole derivatives, polar protic solvents are often effective.[3][4]

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure compound should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Illustrative Data:

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Brownish solidOff-white crystalline solid
Purity (by HPLC) 85%>98%
Yield -75%
Melting Point 145-150 °C (broad)155-157 °C (sharp)
Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying both solid and oily crude products, especially when dealing with multiple impurities. For aminothiazole derivatives, silica gel is a common stationary phase.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for 2-phenylthiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For basic compounds like the target amine, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation. An ideal Rf value for the product is around 0.3.

  • Column Packing: Prepare a silica gel slurry in the least polar solvent mixture and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Illustrative Data:

ParameterBefore Column ChromatographyAfter Column Chromatography
Appearance Dark oilPale yellow solid
Purity (by HPLC) 70%>99%
Yield -85%
Rf (Hexane:EtOAc 1:1) Multiple spotsSingle spot at Rf ≈ 0.3
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially for drug development applications, preparative HPLC is the method of choice. A reversed-phase C18 column is typically used for polar heterocyclic compounds.

Methodology:

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent, such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system. A common mobile phase consists of a gradient of water and acetonitrile, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for basic analytes.

  • Preparative Run: Scale up the analytical method to a preparative HPLC system with a larger column.

  • Fraction Collection: Collect the fraction corresponding to the main peak of the target compound.

  • Post-Purification Work-up: The collected fractions containing the purified product are often in an acidic aqueous/organic mixture. The organic solvent can be removed under reduced pressure. If the product is isolated as a salt (e.g., trifluoroacetate), it may require neutralization and extraction into an organic solvent, followed by drying and concentration.

Illustrative Data:

ParameterBefore Preparative HPLCAfter Preparative HPLC
Appearance Yellow solidWhite solid
Purity (by HPLC) 95%>99.9%
Yield -90%

Data Summary and Comparison

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldThroughputBest Suited For
Recrystallization >80%>98%60-80%HighPurifying solid, thermally stable compounds on a large scale.
Column Chromatography 50-90%>99%70-90%MediumPurifying oily or complex mixtures with multiple components.
Preparative HPLC >90%>99.9%85-95%LowAchieving very high purity for small to medium scale preparations.

Logical Relationships in Purification

start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (oily) is_high_purity_needed Is >99.5% purity required? hplc Perform Preparative HPLC is_high_purity_needed->hplc Yes end Pure Product is_high_purity_needed->end No recrystallization->is_high_purity_needed column->is_high_purity_needed hplc->end

Caption: Decision tree for selecting a purification method for this compound.

References

Application Note: HPLC Analysis for Purity Determination of (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Phenyl-1,3-thiazol-4-yl)methylamine is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring a phenyl-thiazole core with a methylamine substituent, makes it a valuable building block in medicinal chemistry for developing novel therapeutic agents, including potential antimicrobial and anti-cancer drugs.[1] Given its role in drug development, ensuring the purity of this intermediate is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of such compounds.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, capable of separating the main component from potential process-related impurities and degradation products.

Principle of the Method

The method employs reverse-phase chromatography, where the analyte and its impurities are separated based on their hydrophobicity. The separation occurs on a nonpolar C18 stationary phase with a polar mobile phase. The components are separated due to their differential partitioning between the two phases. An acidic mobile phase is utilized to ensure the protonation of the amine functional group, which leads to improved peak shape and reproducible retention times.[2] The eluted compounds are quantified using an ultraviolet (UV) detector set at a wavelength that provides maximum absorbance for the thiazole-containing compound.

Experimental Protocols

Apparatus and Equipment
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Reagents and Materials
  • This compound reference standard and test sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (≥98%).[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters Xterra RP18, or equivalent).[4][5]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Detection UV at 272 nm[4]
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas using sonication or vacuum filtration.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Standard Solution Preparation (Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation (Concentration: 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

    • Follow steps 2-5 from the Standard Solution Preparation.

System Suitability

Before sample analysis, the chromatographic system must be equilibrated by running the mobile phase until a stable baseline is achieved. A system suitability test is then performed by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analysis Procedure
  • Inject a blank (diluent) to ensure no interference from the solvent.

  • Perform five replicate injections of the Standard Solution for system suitability.

  • Inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peaks.

Data Presentation

The purity of the sample is calculated using the area normalization method. The area of each peak is determined, and the percentage of each component is calculated relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Individual Peak / Total Area of All Peaks) x 100

Table 1: Example Data Summary for Purity Analysis
Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.8515,2300.12
Impurity 27.2121,5600.17
This compound 10.54 12,650,100 99.62
Impurity 314.3311,4000.09
Total 12,698,290 100.00

Mandatory Visualization

The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_setup 2. System Setup & Suitability cluster_analysis 3. Analysis cluster_processing 4. Data Processing & Calculation prep Preparation hplc_setup HPLC System Setup analysis Chromatographic Analysis data_proc Data Processing report Final Report sol_prep Prepare Mobile Phase & Diluent std_prep Prepare Standard Solution smp_prep Prepare Sample Solution equilib Equilibrate System smp_prep->equilib sys_suit Inject Standard for System Suitability equilib->sys_suit inject Inject Blank & Samples sys_suit->inject acquire Acquire Chromatographic Data (UV 272 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate calculate->report

Caption: Workflow for HPLC Purity Analysis.

References

Application Notes and Protocols for (2-Phenyl-1,3-thiazol-4-yl)methylamine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct anticancer research data for (2-Phenyl-1,3-thiazol-4-yl)methylamine is limited in publicly available literature. These application notes and protocols are based on studies of closely related 2-phenylthiazole derivatives, such as 2-phenylthiazole-4-carboxamides and 2-amino-4-phenylthiazole analogs, which have shown significant potential as anticancer agents. The methodologies and findings presented here are intended to serve as a guide for researchers investigating the broader class of 2-phenylthiazole compounds.

Introduction

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology research, derivatives of this scaffold have emerged as potent inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Notably, various analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

This document provides a summary of the reported anticancer activities of several 2-phenylthiazole derivatives, details on their mechanism of action, and standardized protocols for their evaluation in a research setting.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2-phenylthiazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.

Table 1: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c (with para-nitro) SKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d (with meta-chloro) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
3-fluoro analog T47D, Caco-2, HT-29< 10 µg/mL[2]

Table 2: Antiproliferative Activity of 2-Amino-4-phenylthiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5b HT29 (Colon)2.01[3][4]
10d A549 (Lung)2.9[3]
10d H441 (Lung)3.8[3]
27 HepG2 (Hepatocellular Carcinoma)0.62 ± 0.34[4]

Table 3: PI3K/mTOR Inhibition by Thiazole Derivatives

Compound IDTargetIC50 (µM)Reference
3b PI3Kα0.086 ± 0.005[5][6]
3b mTOR0.221 ± 0.014[5][6]
19 PI3K/mTORC1 (in MCF-7, U87 MG, A549, HCT116)0.30 - 0.45[7]

Mechanism of Action

Research indicates that 2-phenylthiazole derivatives exert their anticancer effects through the modulation of critical intracellular signaling pathways. A prominent mechanism is the dual inhibition of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[5][7][8] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][9]

By inhibiting PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[5] Some derivatives have also been shown to target other key players in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R).[4][9]

PI3K_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation Thiazole This compound Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

PI3K/mTOR signaling pathway inhibition by 2-phenylthiazole derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.
Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Assay: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates and incubate as per the kit's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) to quantify the amount of p-nitroaniline released.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in activity indicates the induction of apoptosis.[5]

PI3K/mTOR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., PIP2 for PI3K)

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the time specified in the assay kit protocol.

  • Detection: Add the detection reagent to stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The derivatives of this compound represent a promising class of compounds for anticancer drug development. Their ability to target fundamental pathways like PI3K/mTOR provides a strong rationale for their therapeutic potential. The protocols outlined in this document provide a framework for the systematic evaluation of these and similar compounds in a preclinical research setting. Further investigations, including in vivo studies, are warranted to fully elucidate their efficacy and safety profiles.

References

Application Notes and Protocols for In Vitro Testing of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1][2] These derivatives have garnered significant interest in oncology research due to their potent cytotoxic effects against various human cancer cell lines and their ability to modulate critical signaling pathways involved in cancer progression.[1][3] This document provides detailed application notes and protocols for the in vitro evaluation of 2-phenylthiazole derivatives, intended for researchers, scientists, and professionals in drug development.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic potential of 2-phenylthiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A summary of reported IC50 values for various derivatives against several cancer cell lines is presented below.

Compound ID/SeriesCancer Cell LineCell TypeIC50 (µM)Reference DrugRef.
Compound 5b HT29Colon2.01-[1]
Compound 10b A549Lung4.2-[1]
H441Lung4.8-[1]
Compound 10d A549Lung2.9-[1]
H441Lung3.8-[1]
Benzothiazole Deriv. (Cpd 3) NCI-H522Lung0.0223-[1]
Ureido-Substituted Deriv. (Cpd 27) HepG2Liver0.62 ± 0.34Sorafenib (1.62 ± 0.27)[3]
Thiazole Deriv. (Cpd 6a) OVCAR-4Ovarian1.569 ± 0.06Alpelisib (0.061 ± 0.003)[4]
Hydrazinyl Thiazole (Molecule II) C6Glioma3.83Cisplatin (12.67)[5]

Key In Vitro Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of scientific findings.[1] Below are protocols for key in vitro assays commonly used in the evaluation of 2-phenylthiazole compounds.

In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][6]

Materials:

  • 2-phenylthiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cancer cell lines of interest

  • MTT solution (5 mg/mL in sterile PBS)[6][7]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[7]

  • Phosphate Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][8] Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Incubate for 2-4 hours at 37°C.[1][7]

  • Formazan Solubilization: After the incubation with MTT, purple formazan crystals will be visible. Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6][7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.[8] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[8][9]

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow In Vitro Screening Workflow Compound 2-Phenylthiazole Derivative PrepareStock Prepare Stock Solution (e.g., in DMSO) Compound->PrepareStock SerialDilution Prepare Serial Dilutions PrepareStock->SerialDilution Treatment Treat Cells with Compounds (48-72h incubation) SerialDilution->Treatment CellCulture Seed Cells in 96-well Plate (24h incubation) CellCulture->Treatment Assay Perform Viability Assay (e.g., MTT) Treatment->Assay Readout Measure Absorbance Assay->Readout Analysis Calculate IC50 Values Readout->Analysis Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Analysis->Mechanism

In Vitro Screening Workflow

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine if the test compounds induce cell cycle arrest at a specific phase (e.g., G1, S, G2/M).[3][10]

Materials:

  • Cancer cells treated with the 2-phenylthiazole derivative at its IC50 concentration

  • PBS

  • 70% ice-cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound of interest (e.g., at IC50 concentration) for 24 hours.[10] Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 15-30 minutes at 37°C.[10] Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram, where the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with the 2-phenylthiazole derivative

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time (e.g., 24 hours).[10] Harvest both adherent and floating cells and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add more Binding Buffer to each sample and analyze immediately by flow cytometry. The results will differentiate cell populations:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

G cluster_apoptosis Simplified Apoptosis Pathway Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Bax Bax Activation Stimulus->Bax Mito Mitochondrial Pore Formation Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax

Simplified Apoptosis Pathway

Signaling Pathway Analysis

2-phenylthiazole derivatives often exert their anticancer effects by modulating key signaling pathways.[1] For instance, several derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival and is frequently overactive in cancer.[1]

G cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 PDK1 PDK1 PIP2->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor 2-Phenylthiazole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR Pathway Inhibition

To confirm pathway inhibition, Western blot analysis is commonly performed to measure the phosphorylation levels of key proteins like Akt and mTOR. A decrease in the phosphorylated forms of these proteins upon treatment with a 2-phenylthiazole derivative indicates inhibition of the pathway.[1]

Enzyme Inhibition Assays

Many 2-phenylthiazole derivatives are designed as specific enzyme inhibitors.[2][11] For example, some have been developed as inhibitors of VEGFR-2, a key kinase in angiogenesis, or PI3K.[4][5]

General Protocol for In Vitro Kinase Assay (e.g., VEGFR-2):

  • The assay is typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the purified kinase (e.g., VEGFR-2), a specific substrate peptide, and ATP.

  • The 2-phenylthiazole derivative is added at various concentrations.

  • The reaction is initiated by adding ATP and incubated at room temperature for a set period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody that recognizes the phosphorylated substrate, coupled with a detection system (e.g., fluorescence or luminescence).

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.

References

Application Notes and Protocols for Testing (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the biological activity of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a compound with potential applications in oncology. The protocols detailed below outline key in vitro assays to characterize its cytotoxic and apoptotic effects, as well as its influence on cell migration and relevant signaling pathways.

Introduction

This compound belongs to the 2-phenylthiazole class of compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including potential as anticancer agents.[1][2][3] Some phenylthiazole derivatives have shown inhibitory effects against various human cancer cell lines, with certain compounds exhibiting high affinity for cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle.[4] This suggests that this compound may exert its effects through the modulation of cell cycle progression and induction of apoptosis. These protocols are designed to investigate these potential mechanisms of action.

Experimental Workflow

The following diagram outlines a logical workflow for the initial in vitro characterization of this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action CellViability Cell Viability Assay (MTT) ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Determine IC50 CellMigration Cell Migration Assay (Transwell) CellViability->CellMigration Assess at Sub-lethal Doses WesternBlot Western Blot Analysis ApoptosisAssay->WesternBlot Confirm Apoptotic Pathway

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterThis compoundVehicle Control
Cell Viability MCF-7IC50 (µM)[Insert Value]> 100
A549IC50 (µM)[Insert Value]> 100
Apoptosis MCF-7% Apoptotic Cells (at IC50)[Insert Value]< 5%
Cell Migration MCF-7% Inhibition (at IC50/2)[Insert Value]0%
Western Blot MCF-7p-CDK1/CDK1 Ratio[Insert Value]1.0

Note: This table is a template. Actual values should be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human breast cancer cell line (e.g., MCF-7) or lung cancer cell line (e.g., A549)

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic cells following treatment.

Materials:

  • Cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24 hours.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.[6]

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

  • Analyze the stained cells by flow cytometry.[6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of the compound on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size)

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Protocol:

  • Seed cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add complete growth medium containing this compound at a sub-lethal concentration (e.g., IC50/2) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis for Signaling Pathway Components

This protocol is to investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins, such as CDK1.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Treat cells with this compound at its IC50 concentration for various time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.[8]

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.[9]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detect the protein bands using an ECL reagent and an imaging system.[8]

  • Quantify band intensities and normalize to a loading control like GAPDH.

Signaling Pathway Diagram

The following diagram illustrates a potential signaling pathway affected by this compound, based on the activity of related compounds.

signaling_pathway cluster_pathway Potential Mechanism of Action Compound This compound CDK1 CDK1 Compound->CDK1 Inhibits CellCycle Cell Cycle Progression CDK1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Proposed inhibitory action on CDK1, leading to cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylthiazole. The content is designed to address specific issues that may be encountered during experimentation, with a focus on minimizing side reactions and optimizing product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of 2-phenylthiazole in my Hantzsch synthesis. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis of 2-phenylthiazole are a common issue and can stem from several factors. Here’s a systematic troubleshooting guide:

  • Purity of Reactants:

    • Thiobenzamide: Ensure the thiobenzamide is pure and dry. Impurities or degradation can significantly impact the reaction.

    • 2-Bromoacetophenone: This reagent can degrade over time, releasing bromine which can lead to side reactions. Use freshly purified 2-bromoacetophenone or store it properly under inert atmosphere and protected from light.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, exploring other solvents can be beneficial. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Temperature: The reaction often requires heating. However, excessive heat can lead to the degradation of reactants and products. The optimal temperature should be determined experimentally, often by monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Reaction Time: Incomplete reactions will naturally result in low yields. Monitor the reaction progress by TLC to ensure it has gone to completion before workup.

  • Work-up Procedure:

    • pH Adjustment: During workup, careful neutralization is important. The thiazole product is basic and may remain in the aqueous phase if the pH is too acidic. Conversely, strongly basic conditions can promote side reactions.

    • Extraction: Ensure efficient extraction of the product from the aqueous phase using an appropriate organic solvent. Multiple extractions are recommended.

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions and byproducts?

A2: The formation of multiple byproducts is a key challenge in 2-phenylthiazole synthesis. Here are the most common side reactions and their products:

  • Formation of 2-Imino-2,3-dihydrothiazole Isomer: Under acidic conditions, the cyclization step can proceed differently, leading to the formation of a constitutional isomer, 3-phenyl-2-imino-2,3-dihydrothiazole, alongside the desired 2-phenylamino-thiazole (if starting from thiourea derivatives). This is a significant side reaction to consider, especially if the reaction is run in a highly acidic medium.[1][2]

  • Self-Condensation of 2-Bromoacetophenone: In the presence of a base, 2-bromoacetophenone can undergo self-condensation, leading to various byproducts. This is an aldol-type condensation where one molecule acts as a nucleophile (enolate) and another as an electrophile.

  • Hydrolysis of Thiobenzamide: If water is present in the reaction mixture, thiobenzamide can hydrolyze to benzamide, which will not participate in the thiazole ring formation.

  • Oxidation of Thiobenzamide: Thioamides can be susceptible to oxidation, especially at elevated temperatures.

  • Formation of 2,4-diphenyl-1,4-dihydro-1,4-thiazine: Under certain conditions, a dimeric byproduct, 2,4-diphenyl-1,4-dihydro-1,4-thiazine, may form.

To identify these byproducts, it is recommended to use analytical techniques such as GC-MS and NMR spectroscopy on the crude reaction mixture.

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?

A3: The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under acidic conditions.[1][2] To minimize its formation, consider the following:

  • Control of pH: Avoid strongly acidic conditions. If an acid catalyst is necessary, use a milder one or a smaller amount. The Hantzsch synthesis is often carried out under neutral or slightly basic conditions.

  • Reaction Temperature: The reaction temperature can influence the regioselectivity of the cyclization. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: I am having difficulty purifying the 2-phenylthiazole product. What are the recommended purification methods?

A4: Purification of 2-phenylthiazole can be challenging due to the presence of structurally similar byproducts. The following methods are commonly used:

  • Column Chromatography: This is the most effective method for separating 2-phenylthiazole from its isomers and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification technique.

  • Acid-Base Extraction: Since thiazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The product will move to the aqueous phase, which can then be separated, basified, and the product re-extracted with an organic solvent.

Data Presentation

The yield of 2-phenylthiazole is highly dependent on the reaction conditions. The following tables summarize the effect of various parameters on the yield of Hantzsch thiazole synthesis, providing a guide for optimization.

Table 1: Effect of Solvent and Temperature on Yield [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No reaction
2WaterReflux570
3Methanol2512No reaction
4MethanolReflux3.575
5Ethanol2512No reaction
6EthanolReflux382
71-ButanolReflux2.585
82-PropanolReflux2.580

Table 2: Effect of Catalyst Loading on Yield [2]

EntryCatalyst (SiW/SiO₂) (mol%)Time (h)Yield (%)
10540
25365
3102.578
415290
520290

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Phenylthiazole

This protocol is adapted from a general procedure for the Hantzsch thiazole synthesis.

Materials:

  • Thiobenzamide

  • 2-Bromoacetophenone

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

  • To this solution, add 2-bromoacetophenone (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualizations

Reaction Pathways in 2-Phenylthiazole Synthesis

Hantzsch_Synthesis Reactants Thiobenzamide + 2-Bromoacetophenone Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (S on Cα) Side_Intermediate N-Alkylation Intermediate (Favored under acidic conditions) Reactants->Side_Intermediate Nucleophilic Attack (N on Cα) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Phenylthiazole (Desired Product) Intermediate2->Product Dehydration Side_Product 2-Imino-2,3-dihydrothiazole (Side Product) Side_Intermediate->Side_Product Intramolecular Cyclization & Tautomerization

Caption: Main and side reaction pathways in Hantzsch synthesis.

Experimental Workflow for 2-Phenylthiazole Synthesis

Workflow Start Start: Reactants & Solvent Reaction Reaction Setup & Reflux Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Solvent Removal, Extraction, Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization End Final Product: 2-Phenylthiazole Characterization->End

Caption: General experimental workflow for 2-phenylthiazole synthesis.

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing a thiazole ring?

The most widely used method for thiazole ring synthesis is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] It is a reliable and versatile method due to the accessibility of starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration reaction that results in the formation of the aromatic thiazole ring.[1][2][4]

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of this synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][5]

Q4: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?

Yes, several other methods exist, though they are less common than the Hantzsch synthesis. These include:

  • Cook-Heilbron synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.[3][6][7]

  • Gabriel synthesis: This approach uses the reaction of an acylamino-ketone with phosphorus pentasulfide.[6][7]

  • Robinson-Gabriel synthesis: This involves the cyclization of α-acylamino ketones.[8]

Modern, greener alternatives often utilize microwave irradiation or ultrasonic activation to improve yields and reduce reaction times.[8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis reaction has a very low yield. What are the potential causes and how can I improve it?

A: Low yield in a Hantzsch thiazole synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, or improper workup.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • α-Haloketones: These compounds can be lachrymatory and may decompose over time. Ensure they are fresh or have been stored properly under inert conditions.[1]

    • Thioamides: Check the purity of the thioamide, as impurities can lead to side reactions. Thioamides can also be unstable in acidic conditions.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish at room temperature, gradually increase the heat while monitoring the progress with Thin Layer Chromatography (TLC). Be aware that excessive heat can promote the formation of side products.[1]

    • Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are commonly used.[2][4] Greener protocols have also found success with water or solvent-free conditions.[8]

    • Catalyst: While many Hantzsch syntheses proceed without a catalyst, some protocols benefit from the addition of a reusable catalyst, which can improve yields.[5][8]

  • Review Workup Procedure:

    • The thiazole product is often initially formed as a salt (e.g., hydrobromide salt), which is soluble in the reaction solvent.[4]

    • Neutralization with a weak base, such as an aqueous sodium carbonate solution, is typically required to deprotonate the product, causing it to precipitate out of the solution.[2][4] Ensure the pH is carefully controlled during this step to avoid hydrolysis.[1]

Table 1: Effect of Solvent and Catalyst on Hantzsch Thiazole Synthesis Yield

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1 None Ethanol Reflux 5 70 [5]
2 SiW.SiO2 (15%) Ethanol/Water (1/1) 65 2-3.5 79-90 [5]
3 None Water Reflux 20 75-90 [8]
4 NiFe2O4 Ethanol/Water (1/1) Reflux N/A 78-88 [10]
5 None Methanol 100 0.5 High [1][2]

| 6 | None (Microwave) | Ethanol | 60 | 0.6-0.75 | 80-85 |[9] |

This table summarizes data from multiple sources to show the impact of different reaction parameters.

low_yield_troubleshooting start Low Product Yield check_sm Check Starting Material Quality start->check_sm optimize_cond Optimize Reaction Conditions start->optimize_cond review_workup Review Workup Procedure start->review_workup sm_purity Impure α-haloketone or thioamide? check_sm->sm_purity cond_temp Suboptimal Temperature? optimize_cond->cond_temp workup_precip Product not precipitating? review_workup->workup_precip sm_purity->optimize_cond No purify_sm Use fresh/purified starting materials sm_purity->purify_sm Yes cond_solvent Inappropriate Solvent? cond_temp->cond_solvent No adjust_temp Adjust temperature (monitor by TLC) cond_temp->adjust_temp Yes cond_solvent->review_workup No change_solvent Screen different solvents (e.g., EtOH, MeOH, water) cond_solvent->change_solvent Yes neutralize Neutralize with weak base (e.g., 5% Na2CO3) workup_precip->neutralize Yes experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Drying & Characterization reagents Combine α-haloketone and thioamide in solvent heat Heat reaction mixture (e.g., 100°C, 30 min) reagents->heat cool Cool to room temperature heat->cool precipitate Pour into weak base (e.g., 5% Na2CO3) to precipitate product cool->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash filter cake with water filtrate->wash dry Air dry the solid product wash->dry characterize Characterize (Yield, MP, TLC, NMR) dry->characterize

References

Technical Support Center: Purification of (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Phenyl-1,3-thiazol-4-yl)methylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Depending on the synthetic route (e.g., Hantzsch thiazole synthesis), you might encounter unreacted thiobenzamide, α-halo-ketone precursors, or byproducts from condensation reactions.[1][2] It is also possible to have polymeric material or baseline impurities that are highly polar.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: The amine functionality in your compound can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to degradation.[3][4] Before performing column chromatography, it's advisable to test the stability of your compound on a TLC plate.[5] To mitigate degradation, you can try deactivating the silica gel by treating it with a base like triethylamine. Alternatively, you can use a different stationary phase such as alumina or florisil.[3]

Q3: I'm having trouble getting my polar compound to move off the baseline during TLC and column chromatography. What solvent systems should I try?

A3: For highly polar compounds like this compound, standard solvent systems like ethyl acetate/hexane may not be sufficient.[3] You can increase the polarity of the mobile phase by adding methanol. A common solvent system for polar amines is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide (e.g., 90:9:1).[3] The ammonium hydroxide helps to reduce tailing by competing with your amine for binding to the acidic sites on the silica gel.[4]

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Yes, recrystallization is a widely used technique for purifying solid organic compounds, including thiazole derivatives.[6][7] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.[6] Commonly used solvents for similar compounds include ethanol, methanol, or mixtures like ethanol/water.[6]

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended to confirm the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help confirm the structure and identify any impurities.[10][11] Mass spectrometry (MS) can confirm the molecular weight, and a sharp melting point range is also a good indicator of high purity.[12][13]

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks/tails on TLC and column The amine is interacting with acidic silica gel.Add a small amount of a competing base like triethylamine or ammonium hydroxide to your eluent (e.g., 0.5-1%).[4]
Compound won't elute from the column Compound is too polar for the chosen eluent.Gradually increase the polarity of your solvent system. For example, increase the percentage of methanol in your dichloromethane/methanol mixture.[3]
Poor separation of product and impurities The chosen solvent system has poor selectivity.Experiment with different solvent systems. Sometimes a less polar solvent system with a modifier can provide better resolution.
Product seems to have decomposed after the column The compound is not stable on silica gel.Test for stability on a TLC plate first.[5] If unstable, use a less acidic stationary phase like alumina or florisil, or consider purification by recrystallization.[3]
Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again. You can also try adding an anti-solvent (a solvent in which your compound is insoluble).
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, or the compound is impure.Try using a lower-boiling solvent. If the compound is very impure, you may need to perform a preliminary purification step like a column.
Low recovery of the purified product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[6] Use a minimal amount of cold solvent to wash the crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[14]

    • Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica onto the top of the column.[14]

  • Elution:

    • Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol.

    • A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • To prevent tailing, consider adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, water) to find one where it is highly soluble when hot and poorly soluble when cold.[6]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[6]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot):

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

    • Once at room temperature, place the flask in an ice bath to maximize the yield.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow start Crude this compound tlc TLC Analysis for Purity and Stability start->tlc is_solid Is the compound a solid? tlc->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No / Impure purity_analysis Purity Analysis (HPLC, NMR, MS) recrystallization->purity_analysis check_stability Check Stability on Silica TLC column->check_stability is_stable Stable? check_stability->is_stable normal_phase Normal Phase Silica Column (with amine additive) is_stable->normal_phase Yes alternative_phase Alternative Phase (Alumina, Florisil) is_stable->alternative_phase No normal_phase->purity_analysis alternative_phase->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: A logical workflow for the purification of this compound.

Signaling_Pathway cluster_synapse Synapse compound This compound Derivative enzyme Target Enzyme (e.g., Acetylcholinesterase) compound->enzyme inhibits product Product (e.g., Choline + Acetic Acid) enzyme->product catalyzes substrate Substrate (e.g., Acetylcholine) substrate->enzyme binds to postsynaptic Postsynaptic Receptor substrate->postsynaptic activates neuron Cholinergic Neuron neuron->substrate releases synapse Synaptic Cleft signal Nerve Signal Propagation postsynaptic->signal

Caption: A hypothetical signaling pathway showing inhibition of Acetylcholinesterase.[15]

References

Stability issues of (2-Phenyl-1,3-thiazol-4-yl)methylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Phenyl-1,3-thiazol-4-yl)methylamine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common stability issues encountered during experimental work with this compound.

Issue Possible Cause Recommended Action
Loss of potency or degradation of the compound in solution over a short period. pH-mediated hydrolysis: The thiazole ring or the methylamine side chain may be susceptible to degradation under acidic or basic conditions.Buffer the solution to a neutral pH (6.5-7.5). If the experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize storage time.
Oxidation: The amine group and the thiazole ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Consider adding a suitable antioxidant, ensuring it does not interfere with the experiment.
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds.[1]Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.
Precipitation of the compound from solution. Low solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures. A related compound, 2-amino-4-phenyl thiazole, is sparingly soluble in aqueous buffers.[2]Determine the solubility of the compound in your specific solvent system. Consider using a co-solvent (e.g., DMSO, ethanol) to increase solubility.[2] Prepare solutions at or below the saturation point. If precipitation occurs upon cooling, gently warm the solution before use.
Salt formation or pH shift: Changes in pH can affect the ionization state of the amine group, potentially leading to the formation of a less soluble salt or the free base.Ensure the pH of the solution is controlled and stable. Use appropriate buffer systems.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products: This indicates that the compound is unstable under the current storage or experimental conditions.Perform a forced degradation study to identify potential degradation products and pathways.[3][4][5][6] This will help in developing a stability-indicating analytical method.
Interaction with excipients or other solution components: The compound may react with other molecules in the formulation.Evaluate the compatibility of this compound with all other components in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The thiazole ring, while generally stable, and the reactive methylamine group are the most likely sites for degradation.

Q2: What is the expected degradation pathway for this compound?

A2: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on the chemistry of thiazole derivatives and amines, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the thiazole ring under strong acidic or basic conditions.

  • Oxidation: Oxidation of the amine group to form corresponding imines or other related species, or oxidation of the thiazole ring.

  • Photodegradation: Photo-oxygenation of the thiazole ring, potentially leading to ring-opened products.[1]

cluster_main Potential Degradation Pathways A This compound B Hydrolysis Products (e.g., ring opening) A->B  Acid/Base   C Oxidation Products (e.g., imine, N-oxide) A->C  Oxidizing Agents (e.g., H₂O₂)   D Photodegradation Products (e.g., endoperoxide rearrangement) A->D  Light (UV/Vis)  

Caption: Potential degradation pathways for this compound.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent such as anhydrous DMSO or ethanol. A related compound, 2-amino-4-phenyl thiazole, is soluble in these organic solvents.[2] Stock solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed, light-protected containers. For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use. Based on information for a similar compound, aqueous solutions should not be stored for more than one day.[2]

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method can be developed by performing forced degradation studies as outlined by ICH guidelines.[3][4] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products. The analytical method, typically HPLC with UV or MS detection, should then be able to resolve the parent compound from all significant degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Aliquot into Stress Condition Vials A->B C Expose to Stress Conditions B->C D Neutralize (if applicable) & Dilute C->D Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, solid & solution) Photo Photostability (ICH Q1B light exposure) E Analyze by HPLC-UV/MS D->E F Identify Degradants & Assess Purity E->F

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C.

    • Photostability: Expose the solution to light as per ICH Q1B guidelines.

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a suitable HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.

Stress Condition Duration (hours) Assay of Parent Compound (%) Major Degradant Peak Area (%)
0.1 M HCl (60°C)2485.210.5 (RRT 0.85)
0.1 M NaOH (60°C)2490.16.8 (RRT 0.92)
3% H₂O₂ (RT)2478.515.3 (RRT 1.15)
Heat (80°C, solution)2495.82.1 (RRT 0.95)
Photolysis (ICH Q1B)-92.35.5 (RRT 1.08)
RRT = Relative Retention Time

This guide provides a foundational understanding of the potential stability issues of this compound and offers systematic approaches to investigate and mitigate them. For specific applications, it is crucial to perform tailored stability studies.

References

Technical Support Center: Analysis of (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the analysis of (2-Phenyl-1,3-thiazol-4-yl)methylamine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, a compound containing a basic amine group prone to challenging chromatographic behavior.

Q1: Why am I seeing significant peak tailing for my this compound analyte?

Peak tailing, where the latter half of the peak is broader than the front, is a common problem when analyzing basic compounds like this compound.[1][2] The primary cause is often secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of standard silica-based HPLC columns.[1][3] These interactions create a secondary retention mechanism, leading to poor peak shape.[2]

To resolve this, consider the following:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For a basic amine, operating at a lower pH (e.g., pH < 3) will protonate the silanol groups, minimizing unwanted interactions.[2]

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Column Selection: Utilize a highly deactivated, end-capped column.[3] These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[2][3] Base-deactivated columns are specifically designed for the analysis of basic compounds.

Q2: My retention time for this compound is not reproducible. What are the likely causes?

Fluctuations in retention time can stem from several factors:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the buffer concentration or pH, can lead to shifts in retention time. It is crucial to prepare the mobile phase consistently and accurately.[4]

  • Lack of Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase compositions.[4]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[4] Using a column oven will provide a stable temperature environment.[4]

  • Pump and System Issues: Air bubbles in the pump, worn pump seals, or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[5] Degassing the mobile phase and regular system maintenance are essential.[4]

Q3: How can I improve the retention of the polar this compound on my reversed-phase column?

If your analyte is eluting too early (i.e., poor retention) on a standard C18 column, you can try the following strategies:

  • Decrease the Organic Solvent Percentage: In reversed-phase chromatography, decreasing the amount of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[6]

  • Use a 100% Aqueous Mobile Phase Compatible Column: Standard C18 columns can suffer from "dewetting" or phase collapse in highly aqueous mobile phases, leading to a dramatic loss of retention. Employing a column specifically designed for use with 100% aqueous mobile phases (e.g., those with polar-embedded or polar-endcapped stationary phases) can improve retention for very polar analytes.

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate very polar compounds.

Q4: What should I do if I observe baseline noise or drift during my analysis?

Baseline instability can compromise the sensitivity and accuracy of your analysis.[7]

  • Baseline Noise: This often indicates the presence of air bubbles in the system, a contaminated mobile phase, or a failing detector lamp.[4][7] Ensure your mobile phase is properly degassed and filtered, and check the detector lamp's performance.[4]

  • Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[4] Allowing sufficient time for column equilibration and using a column oven can help mitigate drift.[4]

Data Presentation

Table 1: Recommended Starting Mobile Phase Conditions

ParameterRecommended Value/RangeRationale
Aqueous Phase 10-25 mM Phosphate or Acetate BufferProvides sufficient buffering capacity to maintain a stable pH.[3][8]
pH 2.5 - 3.5Minimizes interactions with residual silanol groups by keeping them protonated.
Organic Modifier Acetonitrile or MethanolCommon solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.
Additive (Optional) 0.1% (v/v) Triethylamine (TEA)Acts as a competing base to mask silanol groups and improve peak symmetry.[1]

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.[1]Lower mobile phase pH; add a competing base (e.g., TEA); use a base-deactivated/end-capped column.
Column overload.[3]Reduce sample concentration or injection volume.
Retention Time Drift Inadequate column equilibration.[4]Increase equilibration time before analysis.
Temperature fluctuations.[4]Use a column oven to maintain a consistent temperature.[4]
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent to aqueous buffer ratio.
Unsuitable column.[9]Select a column with a different selectivity or higher efficiency (smaller particle size).
High Backpressure Blocked column frit or in-line filter.Back-flush the column (if permitted); replace the in-line filter.
Contaminated mobile phase.Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[4]

Experimental Protocols

Protocol for a Refined HPLC Method for this compound Analysis

This protocol provides a starting point for developing a robust HPLC method. Further optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Column: A base-deactivated C18 column (e.g., Agilent ZORBAX StableBond, Waters SunFire C18) with dimensions of 4.6 x 150 mm and a 5 µm particle size is recommended as a starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of similar thiazole derivatives, a starting wavelength of 254 nm or 272 nm is recommended.[10][11] A full UV scan of the analyte should be performed to determine the optimal wavelength.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B (linear gradient)

      • 15-17 min: 70% to 10% B (linear gradient)

      • 17-22 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the sample of this compound in a diluent that is compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[4]

Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Adjust pH to 2.5-3.0 with Phosphoric Acid check_pH->adjust_pH No check_additive Is a Competing Base Used? check_pH->check_additive Yes adjust_pH->check_additive add_tea Add 0.1% Triethylamine (TEA) to Mobile Phase check_additive->add_tea No check_column Is a Base-Deactivated or End-Capped Column in Use? check_additive->check_column Yes add_tea->check_column change_column Switch to a Base-Deactivated C18 or a Polar-Embedded Column check_column->change_column No check_overload Is Peak Shape Concentration Dependent? check_column->check_overload Yes change_column->check_overload reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes end_bad Issue Persists: Consult Instrument Manual or Technical Support check_overload->end_bad No end_good Symmetrical Peak Achieved reduce_load->end_good

Caption: Troubleshooting workflow for peak tailing of basic analytes.

HPLC_Method_Development start Define Analytical Goal for This compound info Gather Information: Analyte pKa, solubility, UV spectra start->info col_select Select Initial Column: Base-Deactivated C18 info->col_select mp_select Select Mobile Phase: A: Buffered Aqueous (pH 3) B: Acetonitrile col_select->mp_select scout_grad Perform Scouting Gradient (e.g., 5-95% B in 20 min) mp_select->scout_grad eval_scout Evaluate Retention & Peak Shape scout_grad->eval_scout opt_grad Optimize Gradient Slope and Time eval_scout->opt_grad Retention/Peak Shape Needs Improvement validate Method Validation: Linearity, Accuracy, Precision eval_scout->validate Acceptable opt_params Fine-Tune Parameters: Flow Rate, Temperature, pH opt_grad->opt_params opt_params->validate final Final HPLC Method validate->final

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Large-Scale Synthesis of (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale synthesis of (2-Phenyl-1,3-thiazol-4-yl)methylamine.

Synthetic Workflow Overview

The large-scale synthesis of this compound can be effectively carried out via a four-step process, beginning with the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a series of functional group transformations to yield the final primary amine.

Synthetic Workflow A Ethyl 3-bromo-2-oxopropanoate + Thiobenzamide B Hantzsch Thiazole Synthesis A->B Ethanol, Reflux C Ethyl 2-phenyl-1,3-thiazole-4-carboxylate B->C D Amidation C->D NH4OH, Heat E 2-Phenyl-1,3-thiazole-4-carboxamide D->E F Dehydration E->F POCl3 or SOCl2 G 2-Phenyl-1,3-thiazole-4-carbonitrile F->G H Reduction G->H LiAlH4, THF I This compound H->I

Caption: Proposed synthetic route for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during each stage of the synthesis.

Step 1: Hantzsch Thiazole Synthesis

Issue 1.1: Low Yield of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

Potential Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reflux period, consider extending the reaction time.
Sub-optimal reaction temperature.Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature.
Impure starting materials.Use freshly purified thiobenzamide and ethyl 3-bromo-2-oxopropanoate. Impurities can lead to side reactions.
Incorrect stoichiometry.While a 1:1 stoichiometry is typical, a slight excess of the thioamide can sometimes drive the reaction to completion.

Issue 1.2: Formation of Side Products

Potential Impurity Formation Pathway Mitigation and Removal
Unreacted ThiobenzamideIncomplete reaction or use of excess reagent.Wash the crude product with a dilute acid solution (e.g., 1M HCl) during work-up to remove the basic thiobenzamide.
Dimerization/Polymerization ProductsCan occur under harsh reaction conditions or with impure starting materials.Maintain strict temperature control. Use purified reagents. Purification can be achieved through column chromatography.
Step 2: Amidation

Issue 2.1: Incomplete Conversion to 2-Phenyl-1,3-thiazole-4-carboxamide

Potential Cause Troubleshooting Step
Insufficient reaction time or temperature.The reaction of an ester with ammonia can be slow. Ensure adequate heating and reaction time. Monitor by TLC until the starting ester is consumed.
Loss of ammonia from the reaction mixture.Perform the reaction in a sealed vessel to maintain a sufficient concentration of ammonia.
Step 3: Dehydration

Issue 3.1: Low Yield of 2-Phenyl-1,3-thiazole-4-carbonitrile

Potential Cause Troubleshooting Step
Ineffective dehydrating agent.Ensure the dehydrating agent (e.g., POCl₃, SOCl₂) is fresh and has not been exposed to moisture.
Degradation of the product.The reaction should be performed under anhydrous conditions and the temperature carefully controlled to prevent decomposition.
Incomplete reaction.Monitor the reaction by TLC. If starting amide persists, consider adding a slight excess of the dehydrating agent.
Step 4: Reduction

Issue 4.1: Incomplete Reduction or Formation of Side Products

Potential Cause Troubleshooting Step
Inactive reducing agent.Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. Use freshly opened or properly stored LiAlH₄.
Formation of secondary or tertiary amines.This can occur during catalytic hydrogenation. While LiAlH₄ reduction primarily yields the primary amine, careful control of stoichiometry is important.[1]
Aldehyde or alcohol impurities.Incomplete reduction can lead to the corresponding aldehyde or alcohol. Ensure a sufficient excess of LiAlH₄ is used.
Difficult work-up leading to product loss.The quenching of LiAlH₄ reactions can be challenging on a large scale. A carefully controlled reverse quench (adding the reaction mixture to the quenching agent) may be beneficial. An acid-base work-up can help separate the amine product from non-basic impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for impurity control in this synthesis?

A1: The Hantzsch thiazole synthesis (Step 1) and the final reduction (Step 4) are the most critical steps. In the Hantzsch synthesis, controlling the reaction conditions is key to preventing the formation of difficult-to-remove side products. In the reduction step, ensuring complete conversion of the nitrile to the primary amine without the formation of over-reduced or side products is crucial for the final product's purity.

Q2: Are there alternative reducing agents to LiAlH₄ for the final step?

A2: Yes, while LiAlH₄ is a powerful reducing agent for converting nitriles to primary amines, other reagents can be used.[3] Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is an alternative, though it may require optimization to avoid the formation of secondary and tertiary amine byproducts.[1] Borane complexes (e.g., BH₃-THF) can also be effective.[1] The choice of reagent may depend on the scale of the reaction and the available equipment.

Q3: How can I effectively monitor the progress of each reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of all steps. For the final reduction step, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor for the disappearance of the nitrile and the appearance of the amine product, as well as to identify any volatile impurities.

Q4: What are the best practices for purifying the final product, this compound?

A4: The final product is a primary amine and can be purified using an acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) will move the amine into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Basifying the aqueous layer (e.g., with NaOH) will precipitate the free amine, which can then be extracted into an organic solvent, dried, and concentrated. For very high purity, column chromatography on silica gel may be necessary.

Potential Impurity Formation

The following diagram illustrates the formation of potential impurities during the synthesis.

Impurity Formation cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 4: Reduction A Starting Materials B Desired Product (Ester) A->B Main Reaction C Impurity: Unreacted Thiobenzamide A->C Incomplete Reaction D Impurity: Dimerization Products A->D Side Reaction E Nitrile Precursor F Desired Product (Primary Amine) E->F Complete Reduction G Impurity: Aldehyde/Alcohol E->G Incomplete Reduction H Impurity: Secondary/Tertiary Amines F->H Side Reaction (Catalytic Hydrogenation)

Caption: Potential impurity formation pathways in key synthetic steps.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific equipment, scale, and safety protocols.

Protocol 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

  • To a solution of thiobenzamide (1.0 eq) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Phenyl-1,3-thiazole-4-carboxamide

  • Dissolve ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1.0 eq) in a solution of aqueous ammonia.

  • Heat the mixture in a sealed reaction vessel at 80-100 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the amide.

Protocol 3: Synthesis of 2-Phenyl-1,3-thiazole-4-carbonitrile

  • To a solution of 2-phenyl-1,3-thiazole-4-carboxamide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.1 eq) or thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude nitrile.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 4: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-phenyl-1,3-thiazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • For further purification, perform an acid-base extraction as described in the FAQs.

Quantitative Data Summary

Step Reaction Typical Yield Range Expected Purity (Crude)
1Hantzsch Thiazole Synthesis70-90%85-95%
2Amidation80-95%>90%
3Dehydration75-90%80-95%
4Reduction60-85%70-90%

References

Technical Support Center: Enhancing the Selectivity of 2-Phenylthiazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 2-phenylthiazole inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays after treatment with our 2-phenylthiazole inhibitor. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[1][2][3] Kinases, a common target for 2-phenylthiazole inhibitors, share structural similarities in their ATP-binding pockets. This can lead to your inhibitor binding to and modulating other kinases or signaling pathways, resulting in unintended biological consequences.[1] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]

Q2: How can we quantitatively assess the selectivity of our 2-phenylthiazole inhibitor?

A2: A standard method is to perform a kinase panel screening, where the inhibitory activity of your compound is tested against a broad range of kinases.[4][5] The results are typically reported as IC50 or Ki values. A higher IC50 or Ki value for off-target kinases compared to the primary target indicates better selectivity.[1] A selectivity profile with a >100-fold difference between the on-target and off-target IC50 values is generally considered good.[1]

Q3: Our 2-phenylthiazole inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. What could be the reason?

A3: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess this.[6]

  • High Intracellular ATP Concentration: The concentration of ATP inside a cell (low millimolar range) is much higher than that used in many biochemical assays. This high concentration of the endogenous competitor can reduce the apparent potency of an ATP-competitive inhibitor.[5][6]

  • Compound Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.

Q4: What medicinal chemistry strategies can be employed to improve the selectivity of 2-phenylthiazole kinase inhibitors?

A4: Several strategies can be effective:

  • Structure-Based Design: Utilize X-ray crystallography or computational modeling to guide modifications that enhance interactions with specific residues in the target kinase's active site while introducing steric clashes with off-target kinases.[6][7][8] For example, removing a methyl group at the 4-position of the thiazole ring was shown to be a positive modification for some CYP51 inhibitors by avoiding collision with Tyr118 in the protein cavity.[8]

  • Exploiting the Gatekeeper Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, varies among kinases. Modifying your inhibitor to be accommodated by a smaller gatekeeper in the target kinase but clash with a larger one in off-targets can significantly improve selectivity.[7]

  • Targeting Inactive Kinase Conformations: Design inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of the target kinase, which is often less conserved than the active conformation.[7]

  • Enhancing Drug-Target Residence Time: Optimizing for a longer drug-target residence time (slower off-rate) can lead to a more durable pharmacological effect and can improve the therapeutic window, potentially mitigating off-target effects.[9][10][11][12][13]

Q5: Can off-target effects be beneficial?

A5: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[1][5][6] For instance, some multi-kinase inhibitors are effective anticancer agents because they simultaneously block multiple signaling pathways crucial for tumor growth.[6] However, it is critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action.[1]

Troubleshooting Guides

Issue 1: My 2-phenylthiazole inhibitor shows significant off-target activity against related kinases.

  • Possible Cause 1: Lack of specific interactions with the target kinase.

    • Solution: Employ structure-based design to introduce modifications that exploit unique features of the target kinase's active site. For example, target less conserved regions or capitalize on differences in the size of the gatekeeper residue. Computational modeling can help predict the binding of your derivative to a panel of kinases and prioritize modifications.[6]

  • Possible Cause 2: The inhibitor scaffold has inherent promiscuity.

    • Solution: Systematically explore the structure-activity relationship (SAR) of the 2-phenylthiazole core. For instance, in the development of 2-phenylthiazole-based CYP51 inhibitors, introducing hydrophobic substituents on the benzene ring was found to improve antifungal activity by better occupying a hydrophobic cavity.[8]

  • Possible Cause 3: Off-target effects are concentration-dependent.

    • Solution: Lower the concentration of the inhibitor in your cellular assays. Off-target effects are often observed at higher concentrations. A dose-response experiment is crucial to find the optimal concentration that inhibits the target without significant off-target activity.

Issue 2: Inconsistent IC50 values in kinase assays.

  • Possible Cause 1: Compound solubility issues.

    • Solution: 2-phenylthiazole derivatives can sometimes have poor aqueous solubility.[6] Ensure your compound is fully dissolved in a suitable solvent like DMSO before diluting it into the assay buffer. Visually inspect for any precipitation.

  • Possible Cause 2: Assay conditions are not optimized.

    • Solution: Ensure the ATP concentration is appropriate for the assay (typically at or near the Km for the kinase). Also, confirm the purity and stability of the enzyme and the inhibitor stock solution. Run a positive control with a known inhibitor to validate the assay's performance.[6]

Issue 3: Difficulty in confirming on-target versus off-target effects in cells.

  • Possible Cause: The observed phenotype is a result of a complex interplay of on- and off-target activities.

    • Solution 1: Use a structurally different inhibitor. To confirm that your primary observation is due to on-target inhibition, use a second, structurally unrelated inhibitor for the same target.[3][14] If both inhibitors produce the same phenotype, it is likely an on-target effect.

    • Solution 2: Genetic knockdown/knockout. Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of the target kinase.[2] Comparing the phenotype of the genetic knockdown/knockout with that of the inhibitor treatment can help attribute the effects to the intended target.

    • Solution 3: Rescue experiments. A gold standard for validating on-target effects is to re-introduce a version of the target kinase that is resistant to the inhibitor.[3] If the phenotype is reversed, it strongly indicates an on-target effect.[3]

Data Presentation

Table 1: Example Selectivity Profile of a Hypothetical 2-Phenylthiazole Inhibitor (Compound A) against a Panel of Kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., p38α) 15 1
p38β453
p38γ>10,000>667
p38δ>10,000>667
B-Raf1,20080
c-Raf2,500167
VEGFR285057
Aurora A5,300353
Aurora B6,100407
SRC98065
LCK1,500100

Interpretation: Compound A shows good selectivity for p38α over most other kinases tested, particularly the γ and δ isoforms of p38 and the Aurora kinases. However, it exhibits some off-target activity against p38β, VEGFR2, B-Raf, and SRC, which should be considered when interpreting cellular data.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (IC50 Determination)

  • Compound Preparation: Prepare a stock solution of the 2-phenylthiazole inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point dose-response curve).

  • Assay Plate Preparation: In a suitable microplate, add the kinase, the inhibitor dilution, and the substrate in the appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for On-Target Engagement in Cells

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the 2-phenylthiazole inhibitor or a vehicle control (e.g., DMSO) for a predetermined time. Include a positive control stimulus if necessary to activate the target pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate blot with an antibody for the total amount of the substrate to ensure equal loading.

  • Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of target inhibition.

Visualizations

G Logical Workflow for Enhancing Inhibitor Selectivity start Start with Lead 2-Phenylthiazole Inhibitor biochem_assay Biochemical Assay (Potency - IC50) start->biochem_assay potent Potent? biochem_assay->potent selectivity_screen Broad Kinase Selectivity Screen potent->selectivity_screen Yes sar_optimization SAR & Structure-Based Design Optimization potent->sar_optimization No selective Selective? selectivity_screen->selective cell_assay Cell-Based Assay (On-target effect) selective->cell_assay Yes selective->sar_optimization No active_in_cells Active? cell_assay->active_in_cells active_in_cells->sar_optimization No (e.g., permeability issues) lead_candidate Lead Candidate active_in_cells->lead_candidate Yes sar_optimization->biochem_assay stop Stop or Re-evaluate Scaffold G Simplified p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Cytokines) mapkkks MAPKKKs (e.g., TAK1) stress->mapkkks mkk3_6 MKK3/6 mapkkks->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 inhibitor 2-Phenylthiazole Inhibitor inhibitor->p38 downstream Inflammation, Apoptosis, Proliferation mk2->downstream G Simplified B-Raf Signaling Pathway (MAPK/ERK) growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras b_raf B-Raf ras->b_raf mek MEK1/2 b_raf->mek inhibitor 2-Phenylthiazole Inhibitor inhibitor->b_raf erk ERK1/2 mek->erk transcription Gene Transcription & Cell Proliferation erk->transcription

References

Validation & Comparative

(2-Phenyl-1,3-thiazol-4-yl)methylamine Scaffolds: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-Phenyl-1,3-thiazol-4-yl)methylamine scaffold and its derivatives represent a promising class of kinase inhibitors with therapeutic potential across a range of diseases, including cancer and inflammatory disorders. While specific kinase inhibition data for this compound itself is not extensively documented in publicly available literature, the broader class of phenyl-thiazole compounds has demonstrated significant activity against various kinases. This guide provides a comparative analysis of representative phenyl-thiazole kinase inhibitors against other well-established kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibitor Potency

The inhibitory activity of small molecules against their target kinases is a critical measure of their therapeutic potential. The following tables summarize the in vitro potency (IC50 or Ki values) of several phenyl-thiazole-containing compounds against their respective kinase targets, alongside data for well-known, structurally distinct kinase inhibitors for comparison.

Phenyl-Thiazole Inhibitor Target Kinase Inhibitor Potency (IC50/Ki) Assay Type
Phenylamino pyrimidine thiazole derivativeSYKNanomolar KiBiochemical
4-Phenyl-5-pyridyl-1,3-thiazole analog (Compound 10b)p38 MAPKNot specified, but orally active in vivoCell-based
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora AKi = 8.0 nM[1]Biochemical
Aurora BKi = 9.2 nM[1]Biochemical
Phenyl triazole derivative (Compound 19c)TrkAIC50 = 1.6 nM[2]Biochemical
TrkBIC50 = 12.3 nM[2]Biochemical
TrkCIC50 = 18.4 nM[2]Biochemical
Comparator Kinase Inhibitor Target Kinase(s) Inhibitor Potency (IC50) Assay Type
DasatinibAbl<1 nM[3]Cell-free
Src0.8 nM[3]Cell-free
c-Kit79 nM[3]Cell-free
StaurosporinePKC0.7 nM[4]Cell-permeable
PKA7 nM[5]Cell-free
c-Fgr2 nMCell-free
Phosphorylase kinase3 nMCell-free
SB203580p38 MAPK0.3-0.5 μM[6]Cell-based (THP-1 cells)

Experimental Protocols

To ensure the reproducibility and validity of kinase inhibition data, standardized experimental protocols are essential. Below are detailed methodologies for common in vitro and cell-based kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the direct inhibition of a purified kinase by a test compound.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compound (e.g., a phenyl-thiazole derivative) stock solution in DMSO

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • 96-well plates

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer in a 96-well plate. Include a DMSO-only control.

  • Kinase Reaction Mix: In a separate tube, prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific peptide substrate.

  • Plate Addition: Add the kinase reaction master mix to each well of the 96-well plate containing the diluted test compound.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add ATP (radiolabeled) to each well to start the kinase reaction. The final ATP concentration should be near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Detection: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell-Based Kinase Inhibition Assay (Western Blot)

This method assesses the inhibitory effect of a compound on the phosphorylation of a target kinase within a cellular context.[8]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound

  • Lysis buffer

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the phosphorylated form of the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated target kinase.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation at different compound concentrations.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of a target kinase is crucial for interpreting inhibitor effects. The following diagrams, generated using Graphviz, illustrate key kinase signaling pathways and a general experimental workflow.

Kinase_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Compound Dilution Incubation Incubation with Inhibitor Compound_Dilution->Incubation Kinase_Substrate_Mix Kinase/Substrate Mix Kinase_Substrate_Mix->Incubation Reaction_Initiation Reaction Initiation (add ATP) Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation Reaction_Initiation->Reaction_Incubation Signal_Detection Signal Detection Reaction_Incubation->Signal_Detection Data_Analysis Data Analysis (IC50) Signal_Detection->Data_Analysis

General workflow for an in vitro kinase inhibition assay.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2 / MK3 p38_MAPK->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation MK2_3->Inflammation Transcription_Factors->Inflammation

Simplified p38 MAPK signaling pathway.

SYK_Pathway BCR B-Cell Receptor (BCR) Lyn_Fyn Lyn / Fyn BCR->Lyn_Fyn Antigen Binding SYK SYK BCR->SYK Recruitment & Activation Lyn_Fyn->BCR Phosphorylation Downstream Downstream Effectors (e.g., PLCγ2, PI3K) SYK->Downstream Calcium Ca2+ Mobilization Downstream->Calcium Gene_Expression Gene Expression Downstream->Gene_Expression

Simplified SYK signaling pathway in B-cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Mitotic_Entry Mitotic Entry Aurora_A->Mitotic_Entry Metaphase Metaphase Aurora_B Aurora B Metaphase->Aurora_B Activation Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis

Roles of Aurora A and B kinases in mitosis.

References

Validating the Mechanism of Action of (2-Phenyl-1,3-thiazol-4-yl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel therapeutic agents is critical in the ongoing battle against infectious diseases and other complex illnesses. The thiazole scaffold, a heterocyclic aromatic compound containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules.[1] Derivatives of 2-phenylthiazole, in particular, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This guide focuses on elucidating the potential mechanism of action of a specific derivative, (2-Phenyl-1,3-thiazol-4-yl)methylamine, by comparing its projected antibacterial activity with a well-established antibiotic, Ciprofloxacin.

While direct experimental data for this compound is limited in publicly available literature, extensive research on structurally similar phenylthiazole compounds strongly suggests a potent antimicrobial effect, likely mediated through the inhibition of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, making it a prime target for antibiotic development. This guide will therefore present a comparative analysis based on this hypothesized mechanism of action.

Comparative Analysis of Antimicrobial Activity

To provide a clear comparison, the following tables summarize representative quantitative data for a hypothetical 2-phenylthiazole derivative, based on published values for close analogs, and the established DNA gyrase inhibitor, Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) Against Common Bacterial Strains

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound (Representative)3.9[2]>128[3]
Ciprofloxacin0.25 - 1.00.015 - 0.12

Table 2: DNA Gyrase Inhibition and Bactericidal Activity

CompoundDNA Gyrase IC50 (µM)Activity Type
This compound (Representative)26.57[4]Bactericidal[5]
Ciprofloxacin~0.1Bactericidal

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation of the mechanism of action of this compound and other novel compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compound and control antibiotic (Ciprofloxacin) stock solutions

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound and Ciprofloxacin in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Test compound and control antibiotic at concentrations relative to their MICs (e.g., 2x, 4x, 8x MIC)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

  • Incubator

Procedure:

  • Preparation: Add the test compound or control antibiotic at the desired concentrations to flasks containing a standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in CAMHB. Include a growth control flask without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl₂)

  • Test compound and control inhibitor (Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or Ciprofloxacin.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a control reaction with no inhibitor and a control with no enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase activity.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds Replication DNA Replication Supercoiled_DNA->Replication Cell_Division Cell Division Replication->Cell_Division Phenylthiazole This compound Phenylthiazole->DNA_Gyrase inhibits

Caption: Proposed mechanism of action for this compound.

G Start Hypothesize Mechanism (DNA Gyrase Inhibition) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Time_Kill Perform Time-Kill Kinetics Assay MIC->Time_Kill Inform concentrations Enzyme_Assay Conduct DNA Gyrase Inhibition Assay MIC->Enzyme_Assay Data_Analysis Analyze Data and Compare to Controls Time_Kill->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

References

Comparative Analysis of 2-Phenyl-1,3-thiazole Analogs as Antifungal Agents: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-phenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-phenyl-1,3-thiazole analogs investigated for their antifungal properties. While the initial focus was on (2-Phenyl-1,3-thiazol-4-yl)methylamine analogs, a comprehensive SAR study with detailed quantitative data for this specific scaffold proved to be elusive in publicly available literature. Therefore, this guide presents a detailed analysis of a closely related and well-documented series of 2-phenylthiazole derivatives designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The data presented herein is crucial for understanding the structural requirements for potent antifungal activity and for guiding the design of novel therapeutic agents.

Quantitative Comparison of Antifungal Activity

The antifungal activity of the synthesized 2-phenylthiazole analogs was evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each analog. The results are summarized in the tables below. A lower MIC value indicates greater antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 2-Phenylthiazole Analogs with Modifications at the 4-Position of the Thiazole Ring [1]

Compound IDR1 SubstituentC. albicansC. tropicalisC. parapsilosisC. kruseiC. glabrataT. rubrumA. fumigatus
Lead (SZ-C14) -16168321648
A1 H88416824
A2 Methyl>64>64>64>64>64>64>64
A3 Ethyl>64>64>64>64>64>64>64
A4 Phenyl>64>64>64>64>64>64>64

Table 2: Minimum Inhibitory Concentration (MIC, μg/mL) of 2-Phenylthiazole Analogs with Modifications at the 4-Position of the Phenyl Ring [1]

Compound IDR2 SubstituentC. albicansC. tropicalisC. parapsilosisC. kruseiC. glabrataT. rubrumA. fumigatus
B1 Methyl4428412
B2 Ethyl221420.51
B3 n-Propyl110.5210.250.5
B4 Isopropyl221420.51
B5 n-Butyl0.50.50.2510.50.1250.25
B6 Isobutyl110.5210.250.5
B7 sec-Butyl110.5210.250.5
B8 tert-Butyl221420.51
B9 n-Pentyl0.25 0.25 0.125 0.5 0.25 0.0625 0.125
B10 Isopentyl0.50.50.2510.50.1250.25
B11 Neopentyl110.5210.250.5
B12 n-Hexyl0.50.50.2510.50.1250.25

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables reveals key structural features that govern the antifungal activity of these 2-phenylthiazole analogs:

  • Substitution at the 4-position of the thiazole ring is detrimental to activity. As seen in Table 1, the unsubstituted analog A1 (R1 = H) showed improved antifungal activity compared to the lead compound. In contrast, the introduction of even small alkyl groups (methyl, ethyl) or a phenyl group at this position led to a significant loss of activity.[1] This suggests that this position is sterically sensitive and that a hydrogen atom is optimal for interaction with the target enzyme.

  • Hydrophobic substituents at the 4-position of the phenyl ring enhance antifungal activity. The second round of optimization focused on this position (Table 2). A clear trend was observed where increasing the length and hydrophobicity of the alkyl substituent at the R2 position generally led to increased antifungal potency.[1]

  • A linear alkyl chain of optimal length at the 4-position of the phenyl ring is crucial for maximal activity. The activity increased with the elongation of the linear alkyl chain, peaking with the n-pentyl group in compound B9 .[1] Shorter chains (methyl, ethyl, propyl, butyl) were less potent, and a longer chain (n-hexyl, B12 ) did not further improve activity.

  • Branched alkyl chains at the 4-position of the phenyl ring are less favorable than linear chains of similar size. For instance, the isopropyl (B4 ), isobutyl (B6 ), sec-butyl (B7 ), and tert-butyl (B8 ) analogs were less active than their corresponding linear counterparts. This indicates that the binding pocket likely has a narrow, hydrophobic channel that best accommodates a linear alkyl chain.

Experimental Protocols

General Synthesis of 2-Phenylthiazole Analogs:

The synthesis of the target 2-phenylthiazole derivatives was accomplished through a multi-step process. A key step involves the Hantzsch thiazole synthesis, where a substituted thiobenzamide is reacted with an α-haloketone. Subsequent modifications at the phenyl and thiazole rings were performed to generate the library of analogs.

Antifungal Susceptibility Testing (MIC Determination):

The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain the final inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions were then prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound at which there was no visible growth of the microorganism.

Visualizing the Structure-Activity Relationship

The logical flow of the structure-activity relationship study can be visualized as follows:

SAR_Flowchart cluster_lead Lead Compound Identification cluster_opt1 First Round of Optimization cluster_opt2 Second Round of Optimization cluster_conclusion Conclusion Lead Lead Compound (SZ-C14) 2-Phenylthiazole Core Mod_Thiazole Modification at R1 (Thiazole C4-position) Lead->Mod_Thiazole Investigate Thiazole Substitution SAR1 SAR Finding: Unsubstituted (R1=H) is optimal. Bulky groups decrease activity. Mod_Thiazole->SAR1 Mod_Phenyl Modification at R2 (Phenyl C4-position) SAR1->Mod_Phenyl Based on A1 (R1=H) SAR2 SAR Finding: Hydrophobic alkyl chains enhance activity. Linear chains are preferred. n-Pentyl is optimal. Mod_Phenyl->SAR2 Optimized Optimized Compound (B9) Potent Antifungal Agent SAR2->Optimized

Caption: Flowchart of the Structure-Activity Relationship Study.

Signaling Pathway Context: Inhibition of Fungal Ergosterol Biosynthesis

The target of these 2-phenylthiazole analogs, lanosterol 14α-demethylase (CYP51), is a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane function inhibits fungal growth and proliferation.

Ergosterol_Pathway cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 2-Phenylthiazole Analogs cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Intermediate Sterols Ergosterol Ergosterol Intermediates->Ergosterol Disruption Disruption of Cell Membrane Integrity Inhibitor 2-Phenylthiazole Analogs (e.g., Compound B9) Inhibitor->CYP51 Inhibits CYP51->Intermediates Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Mechanism of Action via Ergosterol Biosynthesis Inhibition.

Disclaimer: The information provided in this guide is for research and informational purposes only and is based on the cited scientific literature. It is not intended as a substitute for professional scientific or medical advice.

References

Comparing the efficacy of different (2-Phenyl-1,3-thiazol-4-yl)methylamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail different synthetic pathways, presenting quantitative data, experimental protocols, and visual representations of the workflows to aid researchers in selecting the most efficacious method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a phenyl-substituted thiazole ring with a methylamine group, is a scaffold found in compounds with potential antimicrobial, antioxidant, and anticancer properties. The efficient synthesis of this amine is therefore of significant interest. This guide explores and compares several multi-step synthetic routes, primarily revolving around the initial formation of the 2-phenylthiazole core via the Hantzsch thiazole synthesis, followed by the elaboration of the 4-position to introduce the methylamine functionality.

Comparison of Synthetic Methods

Three primary synthetic pathways for this compound have been identified and analyzed. These routes start from different precursors at the 4-position of the thiazole ring: a chloromethyl group, a carbaldehyde, or a carbonitrile. Each pathway presents distinct advantages and disadvantages in terms of reaction conditions, yields, and reagent availability.

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting Material for AminationKey TransformationReagentsTypical Yield (%)Reaction Time (h)Purity (%)Key Considerations
Method 1: Gabriel Synthesis 4-(Chloromethyl)-2-phenylthiazoleGabriel Phthalimide Synthesis1. Potassium Phthalimide2. Hydrazine~70-858-12>95Avoids over-alkylation, providing a clean product. Requires a two-step process for amination.
Method 2: Reductive Amination 2-Phenylthiazole-4-carbaldehydeReductive AminationNH₃, H₂, Raney Ni or NaBH₃CN~60-804-24>95One-pot procedure for amination. Requires handling of gaseous ammonia and a catalyst or a specific reducing agent.
Method 3: Nitrile Reduction 2-Phenylthiazole-4-carbonitrileCatalytic HydrogenationH₂, Pd/C or LiAlH₄~65-906-18>95High yielding. Requires high-pressure hydrogenation equipment or the use of a strong, moisture-sensitive reducing agent.
Method 4: Hofmann Rearrangement 2-Phenylthiazole-4-carboxamideHofmann RearrangementBr₂, NaOH~40-602-4~90One-pot reaction with a shorter carbon chain in the product. Can have lower yields and potential side reactions.

Experimental Protocols and Workflows

Detailed experimental procedures for the key steps in each synthetic pathway are provided below. These protocols are based on established chemical literature and are intended to serve as a guide for laboratory synthesis.

Method 1: Gabriel Synthesis from 4-(Chloromethyl)-2-phenylthiazole

This method offers a classic and reliable way to introduce a primary amine, effectively preventing the formation of secondary and tertiary amine byproducts.

Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole

This intermediate is typically prepared via the Hantzsch thiazole synthesis from thiobenzamide and 1,3-dichloroacetone.

Step 2: Gabriel Synthesis of this compound

  • Protocol: 4-(Chloromethyl)-2-phenylthiazole is reacted with potassium phthalimide in a suitable solvent like DMF. The resulting N-substituted phthalimide is then cleaved, typically using hydrazine hydrate, to release the desired primary amine.[1][2][3][4][5]

Gabriel_Synthesis start 4-(Chloromethyl)-2-phenylthiazole phthalimide Potassium Phthalimide (DMF) start->phthalimide Sₙ2 Reaction intermediate N-((2-Phenyl-1,3-thiazol-4-yl)methyl)phthalimide phthalimide->intermediate hydrazine Hydrazine Hydrate (Ethanol, Reflux) intermediate->hydrazine Cleavage product This compound hydrazine->product

Workflow for the Gabriel Synthesis.
Method 2: Reductive Amination of 2-Phenylthiazole-4-carbaldehyde

This one-pot method is an efficient way to convert an aldehyde directly to an amine.

Step 1: Synthesis of 2-Phenylthiazole-4-carbaldehyde

This aldehyde can be synthesized by the reaction of thiobenzamide with 3-bromo-2-oxopropanal.

Step 2: Reductive Amination

  • Protocol: 2-Phenylthiazole-4-carbaldehyde is dissolved in a solvent like methanol saturated with ammonia. The resulting imine is then reduced in situ using a reducing agent such as sodium borohydride or through catalytic hydrogenation with Raney Nickel.[6][7]

Reductive_Amination start 2-Phenylthiazole-4-carbaldehyde reagents Ammonia (NH₃) Reducing Agent (e.g., NaBH₄) start->reagents One-pot reaction product This compound reagents->product

Workflow for Reductive Amination.
Method 3: Reduction of 2-Phenylthiazole-4-carbonitrile

The reduction of a nitrile is a common and effective method for the synthesis of primary amines.

Step 1: Synthesis of 2-Phenylthiazole-4-carbonitrile

This intermediate can be prepared from thiobenzamide and 3-bromo-2-oxopropionitrile.

Step 2: Nitrile Reduction

  • Protocol: 2-Phenylthiazole-4-carbonitrile is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, or through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Nitrile_Reduction start 2-Phenylthiazole-4-carbonitrile reagents Reducing Agent (e.g., LiAlH₄ or H₂/Pd-C) start->reagents Reduction product This compound reagents->product Hofmann_Rearrangement start 2-Phenylthiazole-4-carboxamide reagents Bromine (Br₂) Sodium Hydroxide (NaOH) start->reagents Rearrangement product This compound reagents->product

References

Comparative Guide to Analytical Methods for (2-Phenyl-1,3-thiazol-4-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of (2-Phenyl-1,3-thiazol-4-yl)methylamine. The selection of an appropriate analytical method is crucial for ensuring the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines typical performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific application.

Method Comparison

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis, purity assessment, and quantification of analytes with a UV chromophore at relatively high concentrations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis where trace-level detection is required, and for complex matrices where interferences are a concern.[1]

Below is a summary of typical performance data for each method, based on the analysis of structurally similar aromatic amines and phenylethylamine derivatives.

Table 1: Comparative Performance of Analytical Methods
Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999> 0.999
Range 1 - 100 µg/mL0.5 - 50 ng/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0%
Limit of Detection (LOD) ~100 ng/mL~0.5 ng/mL[2]
Limit of Quantitation (LOQ) ~300 ng/mL~1.0 ng/mL[2]
Specificity Moderate to HighVery High
Cost LowHigh
Throughput HighMedium

Experimental Workflows and Validation

A generalized workflow for the analysis of this compound and the key parameters for method validation are illustrated below.

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Dilution Serial Dilution to Working Concentration Sample->Dilution Filtration Filtration through 0.22 µm filter Dilution->Filtration Injection Sample Injection into LC System Filtration->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detection by UV or MS/MS Separation->Detection Integration Peak Integration and Quantification Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Report Final Report Generation Calibration->Report Validation_Parameters Key Validation Parameters Relationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_selectivity Selectivity & Robustness MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity LOD Limit of Detection MethodValidation->LOD Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range LOQ Limit of Quantitation LOD->LOQ

References

A Head-to-Head Comparison of Thiazole-Based Enzyme Inhibitors: Dasatinib, Ritonavir, and Meloxicam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its versatile structure allows for interactions with various enzyme active sites, leading to the development of potent and selective inhibitors. This guide provides a detailed head-to-head comparison of three prominent FDA-approved, thiazole-containing enzyme inhibitors: Dasatinib, a multi-kinase inhibitor for cancer therapy; Ritonavir, an HIV protease inhibitor for antiviral therapy; and Meloxicam, a preferential COX-2 inhibitor for anti-inflammatory therapy.

This comparison focuses on their target enzymes, inhibitory potency, selectivity, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to support the presented data and facilitate reproducible research.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory potency (IC50 and Kᵢ values) of Dasatinib, Ritonavir, and Meloxicam against their primary enzyme targets.

Inhibitor Primary Target(s) IC50 Kᵢ Notes
Dasatinib Abl Kinase<1 nM-Potent inhibitor of both wild-type and some imatinib-resistant Bcr-Abl mutants.[3]
Src Kinase0.8 nM<1 nMAlso potently inhibits other Src family kinases (Lck, Fyn, Yes).[3]
Ritonavir HIV-1 Protease13.7 µM0.015 nMAlso a potent inhibitor of cytochrome P450 3A4 (CYP3A4), leading to its use as a pharmacokinetic enhancer.[2][4]
Meloxicam COX-2150 nM-Preferentially inhibits COX-2 over COX-1.[5]

IC50 (Half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Values can vary depending on assay conditions.

Selectivity Profiles

Selectivity is a critical parameter for enzyme inhibitors, as it relates to the potential for off-target effects.

Dasatinib Kinase Selectivity:

Dasatinib is a multi-targeted kinase inhibitor. While highly potent against Abl and Src kinases, it also inhibits a broader range of kinases at higher concentrations.[6]

Kinase IC50 (nM)
Abl <1
Src 0.8
c-Kit 79
PDGFRβ <30
Ephrin A Receptor <30

Ritonavir Protease Selectivity:

Ritonavir is highly selective for HIV-1 protease. While it can inhibit other proteases at much higher concentrations, its clinical efficacy is derived from its potent inhibition of the viral enzyme. It is also a potent inhibitor of the metabolic enzyme CYP3A4.[4]

Enzyme Kᵢ / IC50
HIV-1 Protease Kᵢ: 19 nM
CYP3A4 IC50: 4.2 µM (tolbutamide hydroxylation)

Meloxicam COX Isoform Selectivity:

Meloxicam is a preferential inhibitor of COX-2, the inducible isoform of cyclooxygenase associated with inflammation. It exhibits weaker inhibition of COX-1, the constitutive isoform involved in gastric protection and platelet aggregation, which contributes to its improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]

Enzyme IC50 Selectivity Ratio (COX-1/COX-2)
COX-1 990 nM~6.6
COX-2 150 nM

Signaling Pathways and Mechanism of Action

Dasatinib: Inhibition of Bcr-Abl Kinase Signaling in CML

In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[9][10] This oncoprotein drives uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[11] Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and blocking the phosphorylation of downstream substrates, which leads to apoptosis of cancer cells.[12]

Bcr_Abl_Signaling cluster_upstream Upstream cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K_Akt PI3K/Akt Pathway Bcr_Abl->PI3K_Akt STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Increased Proliferation Raf_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Dasatinib Dasatinib Dasatinib->Bcr_Abl

Dasatinib inhibits the Bcr-Abl signaling pathway in CML.

Ritonavir: Inhibition of HIV Protease in the Viral Replication Cycle

HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus (HIV).[13][14] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins.[13] This cleavage is a critical step in the maturation of new, infectious virions.[15] Ritonavir is a competitive inhibitor that binds to the active site of HIV-1 protease, preventing the processing of viral polyproteins and resulting in the production of immature, non-infectious viral particles.[16]

HIV_Replication_Cycle Viral_Entry 1. Viral Entry & Uncoating Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Host Cell Machinery) Integration->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Viral_Assembly 5. Viral Assembly Gag_Pol->Viral_Assembly HIV_Protease HIV Protease Maturation 7. Maturation HIV_Protease->Maturation cleaves Gag-Pol Immature_Virion Non-Infectious Immature Virion HIV_Protease->Immature_Virion blocked by Ritonavir Budding 6. Budding Viral_Assembly->Budding Budding->HIV_Protease activates Mature_Virion Infectious Mature Virion Maturation->Mature_Virion Ritonavir Ritonavir Ritonavir->HIV_Protease

Ritonavir blocks the maturation step in the HIV replication cycle.

Meloxicam: Inhibition of the COX-2 Pathway in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[17] COX-2 is inducibly expressed at sites of inflammation. The prostaglandin E2 (PGE2) produced by COX-2 activates various downstream signaling pathways that contribute to the inflammatory response. Meloxicam preferentially inhibits COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[8]

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Meloxicam Meloxicam Meloxicam->COX2

Meloxicam inhibits the COX-2 pathway to reduce inflammation.

Experimental Protocols

Detailed methodologies for the in vitro determination of IC50 values for each inhibitor are provided below. These protocols are generalized from common laboratory practices and assay kits.

Protocol 1: Dasatinib IC50 Determination against Abl Kinase (Cell-Based Assay)

This protocol describes a cell-based assay to measure the inhibition of Bcr-Abl phosphorylation by Dasatinib.

1. Materials and Reagents:

  • Human CML cell line expressing Bcr-Abl (e.g., K562).

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Dasatinib stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Primary antibodies (anti-phospho-CrkL, anti-total-CrkL).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate.

  • 96-well cell culture plates.

2. Experimental Workflow:

Kinase_Inhibitor_Workflow Start Cell_Seeding 1. Seed K562 cells in 96-well plate Start->Cell_Seeding Inhibitor_Treatment 2. Treat cells with serial dilutions of Dasatinib Cell_Seeding->Inhibitor_Treatment Incubation 3. Incubate for 2-4 hours at 37°C Inhibitor_Treatment->Incubation Cell_Lysis 4. Lyse cells and collect protein Incubation->Cell_Lysis Western_Blot 5. Western Blot for p-CrkL and total CrkL Cell_Lysis->Western_Blot Detection 6. Chemiluminescent detection Western_Blot->Detection Data_Analysis 7. Densitometry and IC50 calculation Detection->Data_Analysis End Data_Analysis->End

Workflow for Dasatinib IC50 determination.

3. Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to attach.

  • Compound Preparation: Prepare serial dilutions of Dasatinib in cell culture medium.

  • Inhibitor Treatment: Treat the cells with the Dasatinib dilutions for 2-4 hours at 37°C.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated CrkL (a direct Bcr-Abl substrate) and total CrkL.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated CrkL signal to the total CrkL signal. Plot the percentage of inhibition versus the log of Dasatinib concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Protocol 2: Ritonavir IC50 Determination against HIV-1 Protease (FRET-Based Assay)

This protocol outlines a fluorometric in vitro assay using Förster Resonance Energy Transfer (FRET) to measure HIV-1 protease inhibition.[1]

1. Materials and Reagents:

  • Recombinant HIV-1 Protease.

  • FRET-based HIV-1 protease substrate.

  • Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, pH 4.7).[1]

  • Ritonavir stock solution (in DMSO).

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Experimental Workflow:

Protease_Inhibitor_Workflow Start Reagent_Prep 1. Prepare enzyme, substrate, and Ritonavir dilutions Start->Reagent_Prep Plate_Setup 2. Add enzyme and inhibitor to 96-well plate Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubate for 15 min at 37°C Plate_Setup->Pre_incubation Reaction_Start 4. Initiate reaction by adding FRET substrate Pre_incubation->Reaction_Start Fluorescence_Reading 5. Kinetic fluorescence reading Reaction_Start->Fluorescence_Reading Data_Analysis 6. Calculate reaction rates and % inhibition Fluorescence_Reading->Data_Analysis IC50_Determination 7. Determine IC50 from dose-response curve Data_Analysis->IC50_Determination End IC50_Determination->End

Workflow for Ritonavir IC50 determination.

3. Procedure:

  • Reagent Preparation: Prepare working solutions of HIV-1 protease, FRET substrate, and serial dilutions of Ritonavir in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the HIV-1 protease and Ritonavir dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each Ritonavir concentration relative to the no-inhibitor control. Plot the percentage of inhibition versus the log of Ritonavir concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Protocol 3: Meloxicam IC50 Determination against COX-2 (Fluorometric Assay)

This protocol details a fluorometric assay to screen for COX-2 inhibitors.[8]

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme.

  • COX Assay Buffer.

  • COX Probe (in DMSO).

  • COX Cofactor (in DMSO).

  • Arachidonic Acid (substrate).

  • Meloxicam stock solution (in DMSO).

  • 96-well black microplates.

  • Fluorescence plate reader.

2. Experimental Workflow:

COX_Inhibitor_Workflow Start Reagent_Prep 1. Prepare Meloxicam dilutions and Reaction Mix Start->Reagent_Prep Plate_Setup 2. Add inhibitor and Reaction Mix to plate Reagent_Prep->Plate_Setup Reaction_Start 3. Initiate reaction with Arachidonic Acid Plate_Setup->Reaction_Start Fluorescence_Reading 4. Kinetic fluorescence reading for 5-10 min at 25°C Reaction_Start->Fluorescence_Reading Data_Analysis 5. Calculate reaction slope and % inhibition Fluorescence_Reading->Data_Analysis IC50_Determination 6. Determine IC50 from dose-response curve Data_Analysis->IC50_Determination End IC50_Determination->End

Workflow for Meloxicam IC50 determination.

3. Procedure:

  • Reagent Preparation: Prepare serial dilutions of Meloxicam. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Setup: Add the Meloxicam dilutions to a 96-well black microplate. Add the Reaction Mix to all wells. Include controls for 100% enzyme activity (no inhibitor) and a known inhibitor.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.

  • Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the slope of the linear portion of the reaction curve for each well. Determine the percentage of inhibition for each Meloxicam concentration. Plot the percentage of inhibition versus the log of Meloxicam concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

References

Safety Operating Guide

Proper Disposal of (2-Phenyl-1,3-thiazol-4-yl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Phenyl-1,3-thiazol-4-yl)methylamine, a compound recognized for its applications in pharmaceutical research.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a cautious approach, treating it as hazardous waste, is essential. This guidance is based on the general properties of thiazole and amine compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Thiazole derivatives may be flammable and toxic, while amines can be harmful and corrosive.[2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors or dust.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Proper Identification: The waste must be clearly identified as "this compound". Do not use abbreviations.[5]

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions.[6][7] Specifically, do not mix with acids or oxidizing agents.[6]

Step 2: Containerization and Labeling

  • Container Selection: Use a dedicated, leak-proof container made of a material compatible with amines and thiazoles.[5][6]

  • Labeling: The container must be clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Flammable").[2] Include the date when the waste was first added.[2]

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area.[2]

  • Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials.[6] Secondary containment is recommended to mitigate spills.[2]

Step 4: Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][8]

  • Licensed Disposal Service: The ultimate disposal of this compound should be managed by a licensed professional waste disposal service.[6][9] This may involve incineration or other approved chemical destruction methods.[9]

  • Regulatory Compliance: Ensure all disposal activities are documented and adhere to all relevant regulations.[6]

Spill Management

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. If the substance is flammable, eliminate all ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the liquid.[2] Do not use combustible materials such as paper towels for the main spill.[2]

  • Cleanup: Carefully collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[2]

Quantitative Data Summary

Hazard CategoryPotential ClassificationPrecautionary Measures
Physical Hazards Flammable Liquid (Assumed)Keep away from heat, sparks, and open flames. Keep container tightly closed.[2]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area.[3][10][11]
Skin Corrosion/IrritationCauses skin irritation. Wear protective gloves.[3][10][11]
Serious Eye Damage/IrritationCauses serious eye irritation. Wear eye protection.[3][10][11]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.Avoid release to the environment. Do not dispose of in drains or sewers.[6][10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the decision-making process in case of a spill.

DisposalWorkflow start_end start_end process process decision decision storage storage hazard hazard start Start: Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

SpillManagementWorkflow start_end start_end action action hazard hazard decision decision spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate ign_sources Control Ignition Sources evacuate->ign_sources ventilate Ventilate Area ign_sources->ventilate contain Contain with Inert Absorbent Material ventilate->contain cleanup Collect Waste & Contaminated Items into Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to Supervisor & EHS decontaminate->report end End: Spill Managed report->end

Caption: Spill management workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenyl-1,3-thiazol-4-yl)methylamine
Reactant of Route 2
Reactant of Route 2
(2-Phenyl-1,3-thiazol-4-yl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.